molecular formula C8H7FN4O B1439122 6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 1135282-88-0

6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No.: B1439122
CAS No.: 1135282-88-0
M. Wt: 194.17 g/mol
InChI Key: CVGROIUUKDEOFN-UHFFFAOYSA-N
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Description

6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide is a useful research compound. Its molecular formula is C8H7FN4O and its molecular weight is 194.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7FN4O/c9-5-1-2-7-11-6(8(14)12-10)4-13(7)3-5/h1-4H,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGROIUUKDEOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701191504
Record name 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide
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Molecular Weight

194.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135282-88-0
Record name 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide
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URL https://comptox.epa.gov/dashboard/DTXSID701191504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The introduction of a fluorine atom into this scaffold can significantly modulate its physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability and binding affinity. Furthermore, the carbohydrazide functionality at the 2-position serves as a versatile synthetic handle for the generation of diverse libraries of bioactive molecules. This guide provides a detailed technical overview of the synthesis and comprehensive characterization of a key derivative, 6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide, intended for researchers, scientists, and professionals in the field of drug development.

Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient synthetic approach to this compound begins with a retrosynthetic analysis, breaking down the target molecule into readily available starting materials.

Retrosynthesis Target This compound Intermediate_1 Ethyl 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylate Target->Intermediate_1 Hydrazinolysis Reagent_1 Hydrazine Hydrate Starting_Material_1 5-Fluoro-2-aminopyridine Intermediate_1->Starting_Material_1 Cyclocondensation Starting_Material_2 Ethyl 3-bromo-2-oxopropanoate Intermediate_1->Starting_Material_2 Cyclocondensation

Figure 1: Retrosynthetic pathway for the target compound.

The chosen synthetic strategy involves a two-step sequence starting from the commercially available or readily synthesized 5-Fluoro-2-aminopyridine. This approach is favored for its efficiency and utilization of well-established reaction methodologies.

Part 1: Synthesis

The synthesis of this compound is accomplished through a two-step process:

  • Step 1: Synthesis of Ethyl 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylate. This step involves the cyclocondensation of 5-Fluoro-2-aminopyridine with ethyl 3-bromo-2-oxopropanoate.

  • Step 2: Synthesis of this compound. The target compound is obtained via the hydrazinolysis of the corresponding ethyl ester intermediate.

Synthesis_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrazinolysis Start_1 5-Fluoro-2-aminopyridine Reaction_1 Reflux in Ethanol Start_1->Reaction_1 Reagent_2 Ethyl 3-bromo-2-oxopropanoate Reagent_2->Reaction_1 Intermediate Ethyl 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylate Reaction_1->Intermediate Start_2 Ethyl 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylate Reaction_2 Reflux in Ethanol Start_2->Reaction_2 Reagent_3 Hydrazine Hydrate Reagent_3->Reaction_2 Product This compound Reaction_2->Product

Figure 2: Overall synthetic workflow.
Experimental Protocol: Synthesis of Ethyl 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylate

This procedure is adapted from established methods for the synthesis of similar imidazo[1,2-a]pyridine esters.[1]

Materials and Reagents:

  • 5-Fluoro-2-aminopyridine

  • Ethyl 3-bromo-2-oxopropanoate[2][3]

  • Absolute Ethanol

  • Sodium Bicarbonate (optional, as a mild base)

Procedure:

  • To a solution of 5-Fluoro-2-aminopyridine (1.0 eq) in absolute ethanol, add ethyl 3-bromo-2-oxopropanoate (1.1 eq).

  • The reaction mixture is heated to reflux and stirred for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure to yield a crude residue.

  • The residue is then partitioned between a saturated aqueous solution of sodium bicarbonate and ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and the cyclization reaction.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the nucleophilic attack of the pyridine nitrogen onto the α-bromoketone, followed by intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

  • Aqueous Work-up: The use of a mild base like sodium bicarbonate neutralizes any hydrobromic acid formed during the reaction, preventing potential side reactions and aiding in the isolation of the product.

Experimental Protocol: Synthesis of this compound

This hydrazinolysis reaction is a standard and high-yielding method for converting esters to carbohydrazides.[4][5]

Materials and Reagents:

  • Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

  • Hydrazine hydrate (80% or anhydrous)

  • Ethanol

Procedure:

  • A solution of ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in ethanol is prepared in a round-bottom flask.

  • Hydrazine hydrate (5-10 eq) is added to the solution.

  • The reaction mixture is heated to reflux and stirred for 4-8 hours, with reaction progress monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, which typically results in the precipitation of the product.

  • The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure this compound.

Causality Behind Experimental Choices:

  • Excess Hydrazine Hydrate: A large excess of hydrazine hydrate is used to drive the reaction to completion, ensuring the complete conversion of the ester to the carbohydrazide.

  • Ethanol as Solvent: Ethanol is an excellent solvent for both the starting ester and the hydrazine hydrate, and it allows for the reaction to be conducted at a suitable reflux temperature.

  • Precipitation upon Cooling: The product, being a more polar and often crystalline solid, has lower solubility in ethanol at room temperature compared to the starting ester, facilitating its isolation by simple filtration.

Part 2: Characterization

The synthesized this compound must be thoroughly characterized to confirm its structure and purity. The following analytical techniques are essential for this purpose.

Characterization_Workflow Product This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR MS Mass Spectrometry (HRMS) Product->MS FTIR FT-IR Spectroscopy Product->FTIR MP Melting Point Product->MP EA Elemental Analysis Product->EA

Figure 3: Comprehensive characterization workflow.
Spectroscopic and Physical Data

The following table summarizes the expected analytical data for the title compound based on the analysis of similar structures reported in the literature.[6][7][8][9]

Technique Expected Data/Observations
¹H NMR Aromatic protons of the imidazo[1,2-a]pyridine ring system with characteristic chemical shifts and coupling constants. The presence of the fluorine atom at the 6-position will influence the chemical shifts and introduce F-H couplings. Signals for the -NH and -NH₂ protons of the carbohydrazide moiety will also be present.
¹³C NMR Resonances for all carbon atoms in the molecule, with the carbon atom attached to the fluorine exhibiting a characteristic large C-F coupling constant.
¹⁹F NMR A single resonance for the fluorine atom at the 6-position.
Mass Spectrometry (HRMS) The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition.
FT-IR Spectroscopy Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), N-H bending (amide II), and C-F stretching.
Melting Point A sharp melting point is indicative of a pure crystalline compound.
Elemental Analysis The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated theoretical values.
Detailed Spectroscopic Interpretation

2.2.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, the following key features are expected in the ¹H and ¹³C NMR spectra:

  • ¹H NMR: The spectrum will exhibit distinct signals for the protons on the imidazo[1,2-a]pyridine core. The proton at C-5 will appear as a doublet of doublets due to coupling with the C-7 proton and the fluorine atom at C-6. The C-7 and C-8 protons will also show characteristic splitting patterns. The proton at C-3 will likely be a singlet. The NH and NH₂ protons of the hydrazide group will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

  • ¹³C NMR: The carbon spectrum will show the expected number of signals for the unique carbon atoms in the molecule. The carbon atom directly bonded to the fluorine (C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), which is a definitive indicator of the fluorine's position. The other carbons in the pyridine ring will also show smaller two- and three-bond C-F couplings.

2.2.2. Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which is crucial for confirming its elemental formula. The expected molecular ion peak for C₈H₇FN₄O would be observed, and its measured mass should be in close agreement with the calculated mass.

2.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.[10][11][12] Key vibrational bands expected for this compound include:

  • N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the hydrazide.

  • C=O stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

  • N-H bending (Amide II): A band in the region of 1510-1550 cm⁻¹.

  • C-F stretching: A strong absorption band in the region of 1000-1100 cm⁻¹, characteristic of the aryl-fluorine bond.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of this compound. The outlined synthetic protocols are robust and based on well-established chemical transformations, ensuring a high probability of success for researchers in the field. The detailed characterization plan, including the interpretation of expected spectroscopic data, provides a clear roadmap for the unambiguous confirmation of the structure and purity of this valuable building block. The availability of this compound will undoubtedly facilitate the development of novel imidazo[1,2-a]pyridine-based drug candidates with potentially improved pharmacological profiles.

References

  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate. (URL: [Link])

  • First radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. (URL: [Link])

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation. (URL: [Link])

  • † 1H-NMR and 13C-NMR Spectra. (URL: [Link])

  • An efficient synthesis of new imidazo[1,2-a] pyridine-6-carbohydrazide and pyrido[1,2-a]. (URL: [Link])

  • An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction - PMC. (URL: [Link])

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. (URL: [Link])

  • The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide:... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - MDPI. (URL: [Link])

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. (URL: [Link])

  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. (URL: [Link])

  • (PDF) Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study - ResearchGate. (URL: [Link])

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives - MDPI. (URL: [Link])

  • (PDF) An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction - ResearchGate. (URL: [Link])

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - PMC. (URL: [Link])

  • Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues - DOI. (URL: [Link])

  • An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes - Spectroscopy Online. (URL: [Link])

  • Metal-Free, Efficient Hydrazination of Imidazo[1,2-a]pyridine with Diethyl Azodicarboxylate in Neutral Media - PMC. (URL: [Link])

  • FTIR - A Helpful Tool to Determine Chemical Composition - Pacific BioLabs. (URL: [Link])

  • Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. (URL: [Link])

  • Original Article A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - e-Century Publishing Corporation. (URL: [Link])

  • Design and synthesis of imidazo[1,2‐a]pyridine‐chalcone conjugates as antikinetoplastid agents - Semantic Scholar. (URL: [Link])

  • Synthesis of imidazo[1,2- a ]-pyridine- N -glycinyl-hydrazone... - ResearchGate. (URL: [Link])

  • Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs. (URL: [Link])

  • Fourier Transform Infrared Spectroscopy (FTIR) for Carbohydrate Analysis | Request PDF. (URL: [Link])

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Physicochemical Profiling & Synthetic Utility of 6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of 6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" due to its ability to bind diverse biological targets with high affinity. The This compound (CAS: 1135282-88-0) represents a critical building block in this series.

The incorporation of the fluorine atom at the C6 position serves a dual purpose: it modulates the basicity of the pyridine nitrogen (improving bioavailability) and blocks metabolic oxidation at a typically reactive site. Meanwhile, the C2-carbohydrazide moiety acts as a versatile "chemical handle," enabling the rapid generation of hydrazone libraries (Schiff bases) or cyclization into 1,3,4-oxadiazoles. This guide provides a comprehensive technical analysis of this compound, from its synthesis and physicochemical properties to its application in lead optimization.

Chemical Identity & Structural Analysis[1][2][3][4]

PropertySpecification
Systematic Name This compound
Synonyms 6-Fluoro-2-(hydrazinocarbonyl)imidazo[1,2-a]pyridine
CAS Registry Number 1135282-88-0
Molecular Formula C₈H₇FN₄O
Molecular Weight 194.17 g/mol
SMILES FC1=CN2C=C(C(=O)NN)N=C2C=C1
Topological Polar Surface Area (TPSA) ~80 Ų (High polarity due to hydrazide)
H-Bond Donors / Acceptors 3 Donors / 5 Acceptors

Synthetic Pathway & Methodology

The synthesis of this compound follows a robust two-step protocol starting from commercially available 2-amino-5-fluoropyridine. This route is preferred for its scalability and the avoidance of transition metal catalysts.[1]

Reaction Workflow[2][8][9]

Synthesis_Pathway Start 2-Amino-5-fluoropyridine (CAS: 21717-96-4) Inter Ethyl 6-fluoroimidazo[1,2-a] pyridine-2-carboxylate Start->Inter Cyclocondensation (Hantzsch-type) Reagent1 + Ethyl bromopyruvate (Reflux in EtOH) Product 6-Fluoroimidazo[1,2-a] pyridine-2-carbohydrazide Inter->Product Hydrazinolysis Reagent2 + Hydrazine Hydrate (Reflux in EtOH)

Figure 1: Step-wise synthetic route for the target compound. The process involves a cyclization followed by nucleophilic acyl substitution.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

  • Dissolution: Dissolve 2-amino-5-fluoropyridine (10 mmol) in absolute ethanol (50 mL).

  • Addition: Add ethyl bromopyruvate (11 mmol) dropwise at room temperature.

  • Cyclization: Reflux the mixture for 6–8 hours. Monitor via TLC (System: Hexane:EtOAc 1:1).

  • Workup: Cool the reaction mass. The hydrobromide salt may precipitate. Neutralize with saturated NaHCO₃ solution to precipitate the free base ester.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Step 2: Hydrazinolysis to this compound

  • Suspension: Suspend the ester intermediate (5 mmol) in ethanol (30 mL).

  • Nucleophilic Attack: Add hydrazine hydrate (99%, 25 mmol, 5 equiv) slowly.

  • Reflux: Heat to reflux for 4–6 hours. The solid ester will dissolve, and the product often precipitates as a bulky solid upon completion.

  • Isolation: Cool to 0°C. Filter the precipitate.

  • Washing: Wash extensively with cold ethanol and ether to remove excess hydrazine.

  • Drying: Vacuum dry at 50°C.

Physicochemical Characterization

Understanding the physicochemical profile is vital for predicting the compound's behavior in biological assays and formulation.

Solubility and Stability Profile
Solvent / MediumSolubility StatusNotes
Water (pH 7) Low (< 0.5 mg/mL)The neutral molecule packs efficiently in the crystal lattice.
0.1 N HCl HighProtonation of the pyridine N1 (pKa ~5.5) and hydrazide terminal amine solubilizes the compound.
DMSO / DMF High (> 50 mg/mL)Preferred solvents for stock solutions.
Ethanol (Hot) ModerateSuitable for recrystallization.

Stability Note: The hydrazide group is chemically stable at neutral pH but susceptible to hydrolysis under strongly acidic conditions at high temperatures. Stock solutions in DMSO are stable for months at -20°C.

pKa and Ionization Logic

The compound possesses multiple ionization centers. The 6-Fluoro substituent is electron-withdrawing, which lowers the basicity of the ring nitrogen compared to the unsubstituted parent.

  • Pyridine Nitrogen (N1): Predicted pKa ≈ 5.0 – 5.5. (Lower than unsubstituted imidazo[1,2-a]pyridine pKa ~6.8 due to inductive effect of F).

  • Hydrazide (-CONH-NH₂): The terminal amino group is weakly basic (pKa ~3.0), while the amide proton is weakly acidic (pKa > 12).

Spectral Features (Diagnostic)[3]
  • ¹H NMR (DMSO-d₆):

    • δ 9.5–10.0 ppm (s, 1H): Amide NH (D₂O exchangeable).

    • δ 8.5–8.7 ppm (s, 1H): H3 proton on the imidazole ring (Characteristic singlet).

    • δ 4.5–5.0 ppm (br s, 2H): Terminal NH₂ protons.

    • Aromatic Region: The 6-fluoro substitution pattern creates a distinct coupling pattern (d/t) for the pyridine ring protons.

  • IR Spectroscopy:

    • 3300–3100 cm⁻¹: Doublet for NH₂ stretching.

    • 1660–1680 cm⁻¹: Strong Carbonyl (C=O) amide band.

Functional Applications in Drug Design

The primary utility of this compound lies in its reactivity. It is a "gatekeeper" intermediate for two major classes of bioactive molecules.

Schiff Base (Hydrazone) Formation

Reaction with aromatic aldehydes yields N-acylhydrazones. These derivatives often exhibit enhanced lipophilicity and target engagement (e.g., anti-tubercular activity against M. tuberculosis).

Cyclization to 1,3,4-Oxadiazoles

Dehydrative cyclization (using POCl₃ or SOCl₂) converts the carbohydrazide into a 1,3,4-oxadiazole ring, a bioisostere of esters/amides with improved metabolic stability.

Reactivity_Flow cluster_products Derivatization Pathways Core 6-Fluoroimidazo[1,2-a] pyridine-2-carbohydrazide Prod1 N-Acylhydrazones (Schiff Bases) Core->Prod1 + Aryl Aldehydes (EtOH, cat. AcOH) Prod2 1,3,4-Oxadiazole Derivatives Core->Prod2 + Carboxylic Acids (POCl3 cyclization) Prod3 Metal Complexes (Cu, Zn Chelates) Core->Prod3 + Metal Salts (Coordination via O, N)

Figure 2: Divergent synthesis pathways utilizing the carbohydrazide handle for lead optimization.

References

  • Goel, R. et al. (2017). "Imidazo[1,2-a]pyridine scaffold as a prospective avenue for the development of potent anticancer agents." Biomedicine & Pharmacotherapy. Link

  • Ulloora, S. et al. (2013). "Synthesis and pharmacological evaluation of some novel imidazo[1,2-a]pyridine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • PubChem Compound Summary . (2024). "Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives." National Center for Biotechnology Information. Link

  • Apollo Scientific . (2023). "Safety Data Sheet: this compound." Link

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential spectroscopic techniques for the structural elucidation and purity assessment of 6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have shown a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The specific compound, this compound, incorporates a fluorine atom, a common modification to enhance metabolic stability and binding affinity, and a carbohydrazide group, a versatile functional handle for further chemical modifications. Accurate and unambiguous characterization of such molecules is paramount for advancing drug discovery programs.

This document provides a detailed walkthrough of the expected spectroscopic data, the rationale behind the spectral features, and robust protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Core Structure

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity of atoms and the chemical environment of each nucleus.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be highly informative, with distinct signals for each proton in the molecule. The electron-withdrawing nature of the fluorine atom and the nitrogen atoms in the heterocyclic system will significantly influence the chemical shifts, generally pushing the aromatic protons downfield.[3]

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3~8.2s-Singlet due to lack of adjacent protons. Its position is influenced by the adjacent nitrogen and the C=O group of the hydrazide.
H-5~9.0ddJ(H-F) ≈ 9-10 Hz, J(H-H) ≈ 2 HzLocated ortho to the fluorine, it will exhibit a doublet of doublets due to coupling with both the fluorine atom and H-7.
H-7~7.8ddJ(H-H) ≈ 9-10 Hz, J(H-F) ≈ 4-5 HzCoupled to both H-8 and the fluorine atom, resulting in a doublet of doublets.
H-8~8.0dJ(H-H) ≈ 9-10 HzCoupled to H-7, appearing as a doublet.
-NH-~10.0s (broad)-The amide proton is typically broad and appears downfield. Its chemical shift can be concentration-dependent.
-NH₂~4.5s (broad)-The terminal amine protons are also broad and their position can vary.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information about the carbon skeleton. The presence of the fluorine atom will induce C-F coupling, which can be observed in the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Rationale
C-2~145-Carbon attached to the carbohydrazide group and nitrogen.
C-3~112-Shielded carbon in the imidazole ring.
C-5~120d, ¹J(C-F) ≈ 240-250 HzDirectly attached to fluorine, showing a large one-bond coupling constant.
C-6~158d, ²J(C-F) ≈ 15-20 HzCarbon bearing the fluorine atom, deshielded and showing a two-bond coupling.
C-7~115d, ³J(C-F) ≈ 5-10 HzExhibits a smaller three-bond coupling to fluorine.
C-8~125d, ⁴J(C-F) ≈ 2-4 HzShows a small four-bond coupling to fluorine.
C-8a~140-Bridgehead carbon.
C=O~165-Carbonyl carbon of the hydrazide group.
Experimental Protocol for NMR Data Acquisition

This protocol outlines the standard procedure for obtaining high-quality NMR spectra.

A. Sample Preparation

  • Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its ability to dissolve the compound and to clearly observe the exchangeable NH and NH₂ protons.[3]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution into a 5 mm NMR tube using a clean pipette.

  • Cap the NMR tube securely.

B. Instrument Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum. A spectral width of -2 to 12 ppm is generally sufficient.

  • For the ¹³C NMR spectrum, a wider spectral width (e.g., 0 to 200 ppm) is required. A proton-decoupled sequence is standard.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction).

  • Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_h1 Acquire 1H Spectrum lock_shim->acquire_h1 acquire_c13 Acquire 13C Spectrum acquire_h1->acquire_c13 process Process FID acquire_c13->process reference Reference Spectrum process->reference analyze Analyze and Interpret reference->analyze

NMR Experimental Workflow

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3300-3400N-H stretchAmine (-NH₂) and Amide (-NH-)Two distinct bands are expected for the symmetric and asymmetric stretching of the primary amine, and a broader band for the amide N-H.
3000-3100C-H stretchAromatic C-HCharacteristic of C-H bonds in the imidazopyridine ring.
~1670C=O stretchAmide I bandA strong absorption due to the carbonyl group of the carbohydrazide.[4]
~1630C=N stretchImidazole ringStretching vibration of the carbon-nitrogen double bond within the heterocyclic system.
~1550N-H bendAmide II bandBending vibration of the N-H bond in the amide.
1450-1600C=C stretchAromatic ringMultiple bands corresponding to the stretching of the carbon-carbon bonds in the aromatic rings.
1200-1250C-F stretchAryl-FluorineA strong absorption characteristic of the carbon-fluorine bond.
~1200C-N stretchAmide and ImidazoleStretching vibrations of the carbon-nitrogen single bonds.[5]
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-IR is a common technique that requires minimal sample preparation.

  • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

  • Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum

Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, functionalized molecule. The analysis would likely be performed in positive ion mode.

  • Molecular Ion Peak ([M+H]⁺): The expected monoisotopic mass of C₈H₇FN₄O is 194.0604. Therefore, the most prominent peak in the high-resolution mass spectrum (HRMS) should be the protonated molecule [M+H]⁺ at an m/z of approximately 195.0682.[5][6]

  • Isotopic Pattern: The isotopic distribution will be characteristic of the elemental formula.

  • Fragmentation: While ESI is a soft technique, some fragmentation may occur. Common fragmentation pathways could involve the loss of the hydrazide group or parts of it.

Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: A high voltage is applied to the tip of the infusion capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight - TOF, or Orbitrap), which separates them based on their m/z ratio.[7]

  • Detection: The separated ions are detected, and a mass spectrum is generated.

MS_Workflow cluster_prep_ms Sample Preparation cluster_analysis_ms Mass Analysis cluster_output_ms Output prep_sol Prepare Dilute Solution infusion Infuse into ESI Source prep_sol->infusion ionization Generate Gas-Phase Ions infusion->ionization separation Separate Ions by m/z ionization->separation detection Detect Ions separation->detection spectrum Generate Mass Spectrum detection->spectrum analysis Determine [M+H]+ and Formula spectrum->analysis

Mass Spectrometry Experimental Workflow

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the characterization of this compound. By understanding the predicted spectral data and employing robust experimental protocols, researchers can confidently verify the structure and purity of this important medicinal chemistry building block, ensuring the integrity of their subsequent research and development efforts. The data and methodologies presented in this guide serve as a foundational reference for scientists working with this and related heterocyclic compounds.

References

  • Rackham, D. M. (1979). Spectroscopic Studies of Some Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine Derivatives. Applied Spectroscopy, 33, 561-563. Available at: [Link]

  • Al-Hussain, S. A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PMC. Available at: [Link]

  • Kouassi, A. B., et al. (2019). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing. Available at: [Link]

  • Singh, J., et al. (2019). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. PubMed. Available at: [Link]

  • Mala, R., et al. (2024). Chemical structure of imidazo[1,2-a]pyridine derivatives. ResearchGate. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. Royal Society of Chemistry. Available at: [Link]

  • Hussain, R., et al. (2023). carbaldehyde into 6-Fluoroimidazo[1,2. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/carbaldehyde-into-6-Fluoroimidazo-%5B1%2C2-Hussain-Rehman/6f43e7b1c436577c3e34b7f9411624c8b2123d21
  • Ghorbani-Vaghei, R., et al. (2019). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. PMC. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2019). An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. ResearchGate. Available at: [Link]

  • Ramirez-Galicia, G., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2019). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. RSC Advances. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2019). ¹H and ¹³C NMR chemical shifts of 6a. ResearchGate. Available at: [Link]

  • Dotsenko, V. V., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. Available at: [Link]

  • Chen, Y., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry. Available at: [Link]

Sources

Strategic Fluorination of Imidazo[1,2-a]pyridines: A Technical Guide to Biological Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Structure-Activity Relationships (SAR), Synthetic Utility, and Biological Assays

Executive Summary: The "Fluorine Factor" in Privileged Scaffolds

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (cardiotonic). However, the optimization of this scaffold often hits a ceiling regarding metabolic stability and target selectivity.

This guide details how the strategic introduction of fluorine—specifically at the C-3, C-6, and C-8 positions or on pendant aryl rings—transforms this heterocycle. Fluorine substitution is not merely a steric maneuver; it fundamentally alters the electronic landscape (pKa modulation), lipophilicity (


), and metabolic vulnerability (blocking Cytochrome P450 oxidation sites).

Medicinal Chemistry Rationale: Physics of the C-F Bond

To rationally design novel analogs, one must understand the specific advantages conferred by fluorination on this scaffold:

The Bioisosteric Mimicry

The 8-fluoroimidazo[1,2-a]pyridine system has been established as a physicochemical bioisostere of imidazo[1,2-a]pyrimidine . The C-F bond at position 8 mimics the electronic withdrawing effect of the pyrimidine nitrogen (N-8) while maintaining a similar van der Waals radius, yet it eliminates the hydrogen bond acceptor capability. This is crucial for modulating affinity at the Benzodiazepine Binding Site (BBS) of GABA-A receptors.

Metabolic Blocking (The "Soft Spot" Defense)

The imidazo[1,2-a]pyridine ring is electron-rich. In vivo, it is susceptible to oxidative metabolism, particularly at the C-3 position (if unsubstituted) and the C-6 position.

  • Strategy: Introduction of a fluorine atom at C-6 blocks electrophilic enzymatic hydroxylation, significantly extending half-life (

    
    ).
    
  • Strategy: Trifluoromethyl (

    
    ) substitution enhances lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration, essential for CNS-active agents.
    

Therapeutic Focus I: Oncology (Tubulin & Kinase Targeting)

Recent studies identify fluoro-substituted imidazo[1,2-a]pyridines as potent Tubulin Polymerization Inhibitors (TPIs) targeting the colchicine-binding site.

Mechanism of Action: The G2/M Arrest

Unlike taxanes (stabilizers), these novel fluorinated analogs destabilize microtubules.

  • Binding: The compound binds to the colchicine site at the interface of

    
    - and 
    
    
    
    -tubulin dimers.[1]
  • Disruption: Fluorine substitution (often on a C-2 phenyl ring) enhances hydrophobic interaction within the pocket, preventing dimer polymerization.

  • Result: The cell fails to form the mitotic spindle, triggering G2/M phase arrest , leading to Caspase-3 dependent apoptosis .

Key SAR Data (Comparative Potency)

Table 1: Cytotoxicity (


) of select fluoro-analogs against human cancer cell lines.
Compound IDSubstitution PatternTarget MechanismMCF-7 (Breast)

HCT-116 (Colon)

Ref (Colchicine) -Tubulin Destabilizer~0.01

M
~0.02

M
Cmpd 5b 2-(4-F-phenyl)-6-methylTubulin Inhibition0.138

M
0.060

M
Cmpd 6 3-Fluoro-2-arylG2/M Arrest6.1

M
5.2

M
Cmpd 12 2-(4-NO2-phenyl)-3-(4-Cl)PI3K/Tubulin>50

M
4.15

M

Note: Compound 5b demonstrates that a 4-fluorophenyl moiety at C-2 combined with a 6-methyl group creates a "sweet spot" for potency, likely due to optimized shape complementarity in the tubulin pocket.

Therapeutic Focus II: CNS (GABA-A Modulation)

The historical success of Zolpidem drives continued research into fluorinated analogs to improve subtype selectivity (sparing


1 to reduce sedation while maintaining 

2/

3 anxiolysis).
  • Alpha-1 Sparing: 7-trifluoromethylimidazopyrimidines (and their pyridine bioisosteres) have shown anxiolytic activity in animal models without the sedative side effects typical of benzodiazepines.

  • Antipsychotic Potential: Compound 26 (2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide) exhibits antipsychotic-like activity superior to Zolpidem, suggesting a non-dopaminergic mechanism via GABA-A modulation.[2]

Visualizing the Optimization Workflow

The following diagram outlines the decision logic for optimizing the imidazopyridine scaffold using fluorination.

FluorineOptimization Start Imidazo[1,2-a]pyridine Scaffold Selection BranchCNS Target: CNS (GABA-A) Req: BBB Penetration Start->BranchCNS BranchOnco Target: Oncology (Tubulin) Req: Cytotoxicity Start->BranchOnco Mod_C6 Add F at C-6 (Block Metabolism) BranchCNS->Mod_C6 Increase t1/2 Mod_C8 Add F at C-8 (Bioisostere of N) BranchCNS->Mod_C8 Modulate pKa Mod_Ph Add 4-F-Phenyl at C-2 (Hydrophobic Pocket Fit) BranchOnco->Mod_Ph Enhance Binding Mod_C3 Functionalize C-3 (Formyl/Acyl Linkers) BranchOnco->Mod_C3 Scaffold Growth Result_CNS Result: Anxiolytic (High Metabolic Stability) Mod_C6->Result_CNS Mod_C8->Result_CNS Result_Onco Result: G2/M Arrest (Tubulin Inhibition) Mod_Ph->Result_Onco Mod_C3->Result_Onco

Caption: Strategic fluorination decision tree distinguishing CNS (metabolic stability/pKa) from Oncology (binding affinity) optimization paths.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating these novel compounds.

Protocol A: One-Pot Synthesis of 3-Fluoro-imidazo[1,2-a]pyridines

Rationale: Direct fluorination is difficult; this method uses a tandem cyclization-fluorination approach.

  • Reagents: 2-Aminopyridine (1.0 equiv), Styrene derivative (1.0 equiv), Selectfluor (2.0 equiv),

    
     (catalytic, 0.1 equiv).
    
  • Solvent: Water/PEG-400 (Green chemistry approach).

  • Procedure:

    • Mix reagents in a sealed tube.

    • Heat to 80°C for 6-8 hours.

    • Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Extract with Ethyl Acetate (

      
      ). Wash organic layer with brine. Dry over 
      
      
      
      .
    • Purification: Silica gel column chromatography.

Protocol B: In Vitro Tubulin Polymerization Assay

Rationale: Confirms the mechanism of action is direct tubulin interaction, not general toxicity.

  • Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc., >99% pure tubulin).

  • Conditions:

    • Resuspend tubulin in G-PEM buffer (pH 6.9) + 1 mM GTP.

    • Keep temperature strictly at 4°C during preparation.

  • Seeding: Add 5

    
    L of test compound (dissolved in DMSO, final conc <0.5%) to a 96-well half-area plate.
    
  • Initiation: Add 50

    
    L of tubulin reaction mix. Immediately transfer to a 37°C plate reader.
    
  • Measurement: Read fluorescence (Ex: 360 nm / Em: 450 nm) every minute for 60 minutes.

  • Analysis: Compare the

    
     (growth phase slope) against Paclitaxel (enhancer control) and Colchicine (inhibitor control).
    
Protocol C: MTT Cytotoxicity Assay

Rationale: Standard validation of cell viability.

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat with graded concentrations of fluoro-imidazopyridines (0.1 - 100

    
    M) for 48h.
    
    • Control: 0.1% DMSO (Vehicle).

  • Development: Add MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Remove media, add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Read: Absorbance at 570 nm. Calculate

    
     using non-linear regression (GraphPad Prism).
    

References

  • Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors. Vertex AI/NIH. (Describes the design and biological evaluation of fused imidazopyridine analogues against neuroblastoma).

  • Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors. PubMed. (Details Compound 5b and its binding to the colchicine pocket).[3]

  • Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. European Journal of Medicinal Chemistry.[2] (Discusses GABA-A modulation and Compound 26).

  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis and evaluation as a bioisosteric replacement. Bioorganic & Medicinal Chemistry Letters. (Establishes the bioisostere concept for GABA ligands).

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ResearchGate. (Review of synthetic strategies including green chemistry approaches).

Sources

Strategic Chemical Space Exploration of Imidazo[1,2-a]pyridine-2-carbohydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Linker

In modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is designated as a "privileged structure" due to its ability to bind to multiple diverse receptors with high affinity. However, the specific subclass—imidazo[1,2-a]pyridine-2-carbohydrazides —represents a distinct, high-value vector in chemical space.

The 2-carbohydrazide moiety (


) acts not merely as a functional group but as a bifurcated pharmacophore generator . It serves as a hydrogen-bond donor/acceptor motif capable of interacting with the ATP-binding pockets of kinases (e.g., PI3K, EGFR) and the colchicine-binding site of tubulin. Simultaneously, it functions as a reactive "pivot point" for divergent synthesis, allowing rapid access to hydrazones, 1,3,4-oxadiazoles, and triazoles.

This guide outlines the robust synthesis of this core, its divergent expansion into bioactive libraries, and the structure-activity relationships (SAR) governing its pharmacological efficacy.

Core Synthesis: The Scaffold Architecture

The construction of the imidazo[1,2-a]pyridine-2-carbohydrazide core relies on a regioselective condensation followed by nucleophilic substitution. This two-step protocol is preferred over the Groebke-Blackburn-Bienaymé (GBB) reaction for this specific derivative because GBB typically yields 3-amino substituted variants, whereas the ester-hydrazide route targets the C2 position.

Synthetic Pathway Visualization

The following diagram maps the transformation from raw aminopyridine to the divergent library nodes.

G Start 2-Aminopyridine Inter Ethyl imidazo[1,2-a] pyridine-2-carboxylate Start->Inter Reflux/EtOH (-HBr, -H2O) Reagent Ethyl bromopyruvate Reagent->Inter Core CORE: Imidazo[1,2-a] pyridine-2-carbohydrazide Inter->Core NH2NH2·H2O Reflux Hydrazone Aryl Hydrazones (Schiff Bases) Core->Hydrazone + Ar-CHO (Acid Cat.) Oxadiazole 1,3,4-Oxadiazoles (Cyclized) Core->Oxadiazole + CS2/KOH or R-COOH/POCl3 Triazole Triazole Hybrids Core->Triazole + Isothiocyanates -> Cyclization

Figure 1: Divergent synthetic workflow starting from 2-aminopyridine condensation to library generation.

Detailed Experimental Protocols

These protocols are designed for reproducibility. The stoichiometry is critical to avoid bis-alkylation or ring-opening side reactions.

Protocol A: Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate (Intermediate)

Mechanism: Hantzsch-type condensation involving nucleophilic attack of the ring nitrogen on the


-haloketone followed by cyclodehydration.
  • Reagents: Dissolve 2-aminopyridine (10 mmol, 0.94 g) in absolute ethanol (20 mL).

  • Addition: Add ethyl bromopyruvate (11 mmol, 1.38 mL) dropwise over 10 minutes at room temperature. Note: A slight excess of the pyruvate ensures complete consumption of the amine.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexane).
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize with saturated

      
       solution until pH ~8. (Evolution of 
      
      
      
      gas will occur).
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Dry organic layer over anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification: Recrystallize from ethanol/ether to yield a solid product. (Typical Yield: 75–85%).[1]

Protocol B: Synthesis of the Carbohydrazide Core

Mechanism: Nucleophilic acyl substitution (hydrazinolysis) of the ester.

  • Reagents: Dissolve the ester intermediate (from Protocol A) (5 mmol) in ethanol (15 mL).

  • Activation: Add Hydrazine hydrate (99%, 25 mmol, 5 equiv.) dropwise. Critical: Use a large excess of hydrazine to prevent the formation of the dimer (bis-hydrazide).

  • Reaction: Reflux for 4–8 hours. A solid precipitate usually forms during the reaction.

  • Isolation:

    • Cool the mixture to

      
       (ice bath).
      
    • Filter the precipitate under vacuum.

    • Wash the cake with cold ethanol (

      
       mL) and diethyl ether (
      
      
      
      mL) to remove unreacted hydrazine.
  • Characterization: The product should show distinct IR bands at 3300–3100

    
     (
    
    
    
    ) and ~1660
    
    
    (
    
    
    amide).[2]

Chemical Space Expansion: Library Design

Once the core is synthesized, the chemical space is explored via three primary vectors.

Vector 1: Aryl Hydrazones (Schiff Bases)

Reaction with aromatic aldehydes yields


-arylidene derivatives.
  • Significance: The azomethine proton (

    
    ) acts as a linker that positions the aryl ring to interact with hydrophobic pockets in enzymes like InhA  (Mycobacterium tuberculosis) or Tubulin .
    
  • SAR Insight: Electron-withdrawing groups (EWG) such as

    
    , 
    
    
    
    , or
    
    
    at the para-position of the phenyl ring significantly enhance cytotoxicity against cancer lines (MCF-7, HepG2) [1].
Vector 2: 1,3,4-Oxadiazole Cyclization

Cyclization of the hydrazide using


 (yielding the thiol) or 

.
  • Significance: This converts the flexible hydrazide linker into a rigid heterocyclic spacer. This restricts conformational freedom, potentially increasing selectivity for specific kinase domains.

  • SAR Insight: The oxadiazole ring is a bioisostere of amide and ester groups but with improved metabolic stability [2].

Pharmacological Profiling & SAR Map

The biological activity of these compounds is strictly governed by the substituents on the core scaffold and the hydrazide tail.

Structure-Activity Relationship (SAR) Data
MoietyModificationBiological EffectMechanism/Target
C2-Linker Hydrazone (

)
High PotencyTubulin Polymerization Inhibition [1]
C2-Linker Unsubstituted HydrazideModerate PotencyMetal Chelation / DNA Binding
Ph-Ring (Tail) 4-F, 4-Cl, 4-BrIncreased CytotoxicityEnhanced lipophilicity & metabolic stability
Ph-Ring (Tail) 4-OH, 4-OMeReduced ActivityRapid glucuronidation/excretion
Imidazo-Core C6-Methyl / C6-ChloroVariableModulates solubility and docking fit
Mechanistic Pathway Visualization

The following diagram illustrates how the hydrazide derivatives interfere with cancer cell proliferation pathways.

SAR Drug Imidazo[1,2-a]pyridine- 2-carbohydrazide Derivative Tubulin Tubulin (Colchicine Site) Drug->Tubulin Inhibits Polymerization Kinase PI3K / EGFR (ATP Pocket) Drug->Kinase H-Bonding (Hydrazide) InhA InhA Enoyl-ACP Reductase (M. tuberculosis) Drug->InhA Hydrophobic Interaction Apoptosis G2/M Phase Arrest Apoptosis Tubulin->Apoptosis Kinase->Apoptosis BacterialDeath Cell Wall Lysis Bacterial Death InhA->BacterialDeath

Figure 2: Pharmacological interaction map showing dual-targeting potential in oncology and infectious disease.

References

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Source: National Institutes of Health (PMC) / Journal of Molecular Structure. URL:[Link]

  • Synthesis and Characterization of Oxadiazole Derivatives Bearing Imidazo[1,2-a]pyridine Scaffold. Source: Atmiya University Institutional Repository.[3] URL:[Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Source: RSC Advances (Royal Society of Chemistry). URL:[Link]

  • Synthesis and antimicrobial activity of some imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives. Source: PubMed (Farmaco). URL:[Link]

  • Synthesis of imidazo[1,2-a]pyridines (General Methodologies). Source: Organic Chemistry Portal. URL:[Link]

Sources

Methodological & Application

Application Notes: 6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide as a Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-a]pyridine ring system is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, bicyclic structure and unique electronic properties have made it a cornerstone in the development of numerous therapeutic agents, including the well-known anxiolytics zolpidem and alpidem.[1][3] The true power of this scaffold lies in its synthetic tractability, allowing for functionalization at multiple positions to fine-tune pharmacological activity. This guide focuses on a particularly valuable derivative: 6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide . The strategic placement of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the 2-carbohydrazide moiety serves as a highly versatile synthetic handle.[4] This functionality is a gateway to a vast chemical space, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.[5] This document provides a detailed exploration of its synthesis, derivatization, and application in drug discovery workflows, complete with validated protocols for researchers and drug development professionals.

Section 1: Synthesis of the Core Intermediate

The most direct and widely adopted method for synthesizing carbohydrazides is the nucleophilic acyl substitution of a corresponding ester with hydrazine hydrate. This reaction is typically high-yielding and proceeds under mild conditions. The causality behind this choice is the high nucleophilicity of hydrazine, which readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol leaving group.

Protocol 1.1: Synthesis of this compound (3)

This protocol outlines the synthesis starting from the commercially available Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate.

Materials:

  • Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (1)

  • Hydrazine hydrate (N₂H₄·H₂O, 80-99% solution)

  • Ethanol (Absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (1) (1.0 eq) in absolute ethanol (approx. 20 mL per gram of ester).

  • Hydrazine Addition: To the stirred solution, add hydrazine hydrate (10.0 eq) dropwise. An excess is used to drive the reaction to completion. The reaction is exothermic; maintain control over the addition rate.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 4-8 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes. The product, this compound (3), will typically precipitate as a white solid.

  • Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified product under vacuum to yield the final compound as a stable, white crystalline solid.

Synthesis_Workflow Ester Ethyl 6-fluoroimidazo[1,2-a]pyridine -2-carboxylate (1) Product 6-Fluoroimidazo[1,2-a]pyridine -2-carbohydrazide (3) Ester->Product Nucleophilic Acyl Substitution Reagent Hydrazine Hydrate (2) Ethanol, Reflux Reagent->Product Reaction Conditions Derivatization_Pathways Hydrazide Core Hydrazide (3) AcylAzide Acyl Azide Hydrazide->AcylAzide Oxidation (e.g., NaNO2) Hydrazone Hydrazone Library Hydrazide->Hydrazone Condensation Pyrazole Pyrazole Derivative Hydrazide->Pyrazole Cyclocondensation Aldehyde Aldehyde/Ketone (4) Aldehyde->Hydrazone Diketone 1,3-Diketone Diketone->Pyrazole Peptide Peptide Amide AcylAzide->Peptide Amide Coupling

Caption: Key derivatization pathways from the hydrazide scaffold.

Section 3: Applications in Target-Oriented Drug Discovery

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated potent activity against a wide range of biological targets. [1][6][7]Notably, they have been investigated as inhibitors of enzymes crucial for pathogen survival and cancer progression.

  • Antitubercular Agents: Several imidazopyridine derivatives have shown excellent activity against Mycobacterium tuberculosis, with some acting as inhibitors of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway. [8][9]* Anticancer Agents: This scaffold is prevalent in kinase inhibitor discovery programs. [10]The ATP-binding pocket of many kinases is a suitable environment for the planar, aromatic nature of the imidazopyridine core. Recently, imidazo[1,2-a]pyridine derivatives have also been explored as covalent inhibitors for challenging targets like KRAS G12C. [11]* Other Applications: The scaffold has been successfully employed to develop inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1) for cancer immunotherapy, as well as agents with anti-inflammatory, antiviral, and antifungal properties. [7][12][13]

Protocol 3.1: General Protocol for In Vitro InhA Enzyme Inhibition Assay

This protocol provides a framework for evaluating synthesized hydrazone derivatives against the InhA enzyme, a validated target for tuberculosis. [8] Materials:

  • Recombinant InhA enzyme

  • 2-trans-enoyl-ACP-decanoyl-CoA (Substrate)

  • NADH (Cofactor)

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Plate Setup: To each well of a 96-well plate, add 88 µL of assay buffer.

  • Inhibitor Addition: Add 2 µL of the test inhibitor solution (at various concentrations) to the appropriate wells. For control wells, add 2 µL of DMSO.

  • Enzyme Addition: Add 5 µL of the InhA enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 5 µL of a pre-mixed solution of the substrate and NADH.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes). The rate of NADH oxidation is directly proportional to InhA activity.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

InhA_Pathway FASII Fatty Acid Synthase II (FAS-II) System InhA InhA Enzyme (Enoyl-ACP reductase) FASII->InhA Provides Substrate MycolicAcids Mycolic Acids InhA->MycolicAcids Catalyzes final reduction step CellWall Mycobacterial Cell Wall Integrity MycolicAcids->CellWall Essential Component Inhibitor Imidazopyridine Derivative Inhibitor->InhA Inhibition

Caption: Role of InhA in the mycobacterial cell wall synthesis pathway.

Section 4: Illustrative Structure-Activity Relationship (SAR) Data

To demonstrate the utility of the derivatization strategy, the following table presents hypothetical data for a series of hydrazone derivatives (synthesized via Protocol 2.1) tested against the InhA enzyme (evaluated via Protocol 3.1).

Compound IDAryl Substituent (R)InhA IC₅₀ (µM)
5a Phenyl15.2
5b 4-Chlorophenyl2.8
5c 4-Nitrophenyl1.1
5d 4-Methoxyphenyl25.6
5e 2-Hydroxyphenyl8.5

Analysis of SAR:

  • Parent Compound (5a): The unsubstituted phenyl hydrazone shows modest activity.

  • Electron-Withdrawing Groups (5b, 5c): The introduction of electron-withdrawing groups (EWG) at the para-position of the phenyl ring leads to a significant increase in potency. The nitro group in 5c (a strong EWG) results in the most potent compound in the series, suggesting that this region of the molecule may be involved in a critical hydrogen bond or electronic interaction within the InhA active site.

  • Electron-Donating Group (5d): The presence of an electron-donating group (methoxy) at the para-position is detrimental to activity, further supporting the hypothesis that an electron-deficient aromatic ring is preferred.

  • Steric/Positional Effects (5e): Placing a hydroxyl group at the ortho-position restores some activity, possibly by acting as a hydrogen bond donor with a nearby amino acid residue in the enzyme's binding pocket.

These insights, derived from a small library, effectively guide the next round of synthesis and optimization in a drug discovery campaign.

Conclusion

This compound is a high-value, versatile intermediate for medicinal chemistry. Its straightforward synthesis and the exceptional reactivity of the hydrazide moiety provide a robust platform for the rapid development of diverse compound libraries. As demonstrated, derivatives based on this scaffold can be rationally designed and evaluated against critical therapeutic targets, such as the InhA enzyme for tuberculosis, enabling efficient exploration of structure-activity relationships and accelerating the journey from hit identification to lead optimization.

References

  • Synthesis and InhA Inhibition of Imidazo[1,2-a]pyridine Derivatives as Anti-Tuberculosis Agents. (2018). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Retrieved February 23, 2026, from [Link]

  • Thakur, A., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules. Retrieved February 23, 2026, from [Link]

  • Ohta, S., et al. (2023). Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Open Exploration. Retrieved February 23, 2026, from [Link]

  • Sadeek, G. T., et al. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. Retrieved February 23, 2026, from [Link]

  • de Souza, M. V. N., et al. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved February 23, 2026, from [Link]

  • Gill, C., et al. (2021). Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy. ACS Medicinal Chemistry Letters. Retrieved February 23, 2026, from [Link]

  • Fang, G., et al. (2016). Chemical synthesis of proteins using hydrazide intermediates. Science China Chemistry. Retrieved February 23, 2026, from [Link]

  • Zask, A., et al. (2011). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters. Retrieved February 23, 2026, from [Link]

  • Guedes, J. V. M., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. Retrieved February 23, 2026, from [Link]

  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. Retrieved February 23, 2026, from [Link]

  • Khan, A., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Saudi Pharmaceutical Journal. Retrieved February 23, 2026, from [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Benali, T., et al. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Retrieved February 23, 2026, from [Link]

  • Al-dujaili, L. H. (2023). 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES. University of Thi-Qar Journal of Science. Retrieved February 23, 2026, from [Link]

  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. (2023). Semantic Scholar. Retrieved February 23, 2026, from [Link]

  • Li, J., et al. (2023). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Retrieved February 23, 2026, from [Link]

  • N'guessan, D. U. J.-P., et al. (2023). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Advances in Medicine and Medical Research. Retrieved February 23, 2026, from [Link]

  • Patel, K., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Topics in Medicinal Chemistry. Retrieved February 23, 2026, from [Link]

Sources

Application Note: A Practical Guide to High-Throughput Screening of Imidazo[1,2-a]pyridine Carbohydrazide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Here is the detailed Application Note and Protocol for "Assay development for screening imidazo[1,2-a]pyridine carbohydrazide libraries".

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous clinically used drugs and biologically active compounds.[1][2] This scaffold is noted for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4] The addition of a carbohydrazide moiety can further enhance the molecule's ability to form hydrogen bonds and interact with biological targets, making libraries based on this combined scaffold a rich source for drug discovery campaigns.

This guide provides a comprehensive framework for developing a robust, high-throughput screening (HTS) assay to identify potent inhibitors from an imidazo[1,2-a]pyridine carbohydrazide library. We will focus on a biochemical assay targeting Aurora Kinase A , a serine/threonine kinase that is a critical regulator of mitosis and a well-validated target in oncology.[5][6] Overexpression of Aurora Kinase A is a common feature in many human tumors, making it an attractive target for novel cancer therapeutics.[5]

Choosing the Right Assay: Target & Technology

The success of any screening campaign hinges on selecting an appropriate assay format. For kinase targets like Aurora A, several technologies are available. We have selected the ADP-Glo™ Kinase Assay , a luminescence-based method that measures the amount of ADP produced during the kinase reaction.[7][8]

Why this technology?

  • High Sensitivity: Luminescence provides a high signal-to-background ratio, crucial for detecting subtle inhibition.

  • Robustness: The assay chemistry is less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based methods.

  • HTS Compatibility: The "add-and-read" format is simple, requires no separation steps, and is easily automated for 384-well or 1536-well plates.[9]

The principle is straightforward: after the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent then converts the ADP produced into ATP, which fuels a luciferase reaction, generating light. The amount of light is directly proportional to the activity of Aurora Kinase A. Inhibitors will therefore cause a decrease in the luminescent signal.

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation ATP ATP AuroraA Aurora Kinase A ATP->AuroraA Substrate Peptide Substrate Substrate->AuroraA ADP ADP AuroraA->ADP P_Substrate Phospho-Substrate AuroraA->P_Substrate ADP_step2 ADP (from Step 1) ATP_new ATP (newly synthesized) ADP_step2->ATP_new ADP-Glo™ Reagents Luciferase Luciferase/ Luciferin ATP_new->Luciferase Light Luminescent Signal Luciferase->Light Inhibitor Imidazo[1,2-a]pyridine Carbohydrazide Inhibitor->AuroraA Blocks Activity start Imidazo[1,2-a]pyridine Carbohydrazide Library primary Primary Screen (Single Concentration, e.g., 10 µM) start->primary hit_id Hit Identification (% Inhibition > Threshold, e.g., 50%) primary->hit_id confirm Hit Confirmation (Re-test fresh compound) hit_id->confirm dose Dose-Response & IC50 (8-10 point titration) confirm->dose Confirmed Hits secondary Secondary / Orthogonal Assays (e.g., Cell-based target engagement) dose->secondary Potent Hits end Validated Hit Compound secondary->end

Caption: High-Throughput Screening (HTS) Cascade Workflow.

  • Primary Screen: The entire library is screened at a single concentration (e.g., 10 µM).

  • Hit Identification: Compounds that cause inhibition above a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are declared "primary hits."

  • Hit Confirmation: Primary hits are re-tested from freshly prepared samples to eliminate false positives due to aggregation or compound degradation.

  • Dose-Response and IC50 Determination: Confirmed hits are tested in a dilution series (e.g., 8-10 concentrations) to determine their potency. The IC50 is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%. [10][11]This is a critical metric for ranking compound potency.

Protocol 1: Primary HTS using ADP-Glo™ Aurora Kinase A Assay (384-well format)

This protocol is adapted for automated liquid handlers but can be performed manually. All additions should be made to the entire plate to ensure consistent incubation times.

Materials:

  • Aurora Kinase A, recombinant human (e.g., Promega, BPS Bioscience)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kemptide substrate or other suitable peptide substrate

  • ATP, DTT, MgCl2, BSA, Tris buffer

  • Alisertib (Positive Control Inhibitor)

  • White, opaque, 384-well assay plates (low-volume)

  • Plate reader capable of measuring luminescence

Reagents:

  • 1x Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT. [7]* 2x Aurora Kinase A Solution: Prepare enzyme in 1x Kinase Buffer at 2x the final optimized concentration (e.g., 16 ng/well or 3.2 ng/µL for a 5 µL addition).

  • 2x Substrate/ATP Solution: Prepare substrate and ATP in 1x Kinase Buffer at 2x the final concentration (e.g., 100 µM ATP).

  • Test Compounds: 1 mM stock in 100% DMSO, diluted to 40 µM in 1x Kinase Buffer (final assay concentration 10 µM, 1% DMSO).

Protocol Steps:

  • Compound Plating: Dispense 2.5 µL of test compounds, controls, or vehicle (1% DMSO in buffer) to the appropriate wells of a 384-well plate.

    • Columns 1-2: Vehicle (Negative Control, 0% inhibition).

    • Columns 3-4: Positive control inhibitor (e.g., 1 µM Alisertib).

    • Columns 5-48: Library compounds.

  • Enzyme Addition: Add 2.5 µL of the 2x Aurora Kinase A solution to all wells.

  • Initiate Reaction: Add 5 µL of the 2x Substrate/ATP solution to all wells. The total volume is now 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature. [7]6. Signal Generation: Add 20 µL of Kinase Detection Reagent to all wells. Incubate for 30 minutes at room temperature, protected from light.

  • Read Plate: Measure luminescence using a plate reader (0.5-1 second integration time).

Protocol 2: Hit Confirmation & IC50 Determination

Methodology:

  • Prepare Dilution Plate: For each confirmed hit, perform a serial dilution. Start with a high concentration (e.g., 100 µM) and perform 1:3 serial dilutions in 1x Kinase Buffer containing a constant percentage of DMSO (e.g., 4%) to create a 10-point curve.

  • Assay Execution: Follow the same steps as the Primary HTS protocol, plating 2.5 µL of each concentration from the dilution plate into the assay plate.

  • Data Analysis: a. Normalize the data. Set the average of the negative control wells (0% inhibition) to 100% activity and the average of the positive control wells (100% inhibition) to 0% activity. b. Plot the normalized % activity against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value. [10]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Z'-Factor (<0.5) High variability in controls.Check for pipetting errors, ensure proper mixing, verify reagent stability. Increase the number of control wells.
Low signal-to-background ratio.Increase enzyme or substrate concentration (re-optimize), increase incubation time.
High % of Hits Assay is too sensitive; non-specific inhibition.Increase stringency of hit threshold. Screen at a lower compound concentration. Add a detergent (e.g., 0.01% Triton X-100) to the buffer to reduce aggregation.
Inconsistent IC50 Values Compound instability or insolubility.Use fresh compound from powder. Check for solubility issues at higher concentrations.
Reagent degradation.Prepare fresh buffers, ATP, and enzyme dilutions for each experiment.

References

  • IC50 Determination. (n.d.). EdX.
  • Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41–46. [Link]

  • Chemi-Verse™ Aurora Kinase A Assay Kit. (n.d.). BPS Bioscience. Retrieved February 23, 2026, from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BMG LABTECH.
  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved February 23, 2026, from [Link]

  • Z-factor. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

  • Assay Guidance Manual. (2025, December 1). NCBI Bookshelf. Retrieved February 23, 2026, from [Link]

  • What is Z' (read Z-factor)? (2024, August 1). RxPlora. Retrieved February 23, 2026, from [Link]

  • Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. (2026, February 16). Infinix Bio. Retrieved February 23, 2026, from [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Platereader. Retrieved February 23, 2026, from [Link]

  • LanthaScreen Eu-anti-GST Antibody 25 μg. (n.d.). LIFE TECHNOLOGIES. Retrieved February 23, 2026, from [Link]

  • Zhang, R., et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry, 303, 118399. [Link]

  • Kuzmič, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Aurora A Kinase (Human) Assay/Inhibitor Screening Kit. (n.d.). Creative BioMart. Retrieved February 23, 2026, from [Link]

  • Al-Bahrani, H. A., Alinezhad, H., Tajbakhsh, M., & Kadhum, A. A. H. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]

  • Help with determining IC50 for enzyme inhibitors. (2025, April 10). Reddit. Retrieved February 23, 2026, from [Link]

  • An-Jong, L., & Wu, J. C. (2014). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 95(3), 195-205. [Link]

  • Thermo Fisher Scientific LanthaScreen Eu-anti-GST Antibody, 25 ug. (n.d.). Curioustore. Retrieved February 23, 2026, from [Link]

  • Hosseini, H., & Bayat, M. (2019). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. RSC Advances, 9(13), 7136–7144. [Link]

  • Narayan, A., Patel, S., Baile, S., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

  • Chemi-Verse™ Aurora Kinase A Assay Kit. (n.d.). BPS Bioscience. Retrieved February 23, 2026, from [Link]

  • Martínez-Vidal, V., et al. (2016). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Frontiers in Oncology, 6, 114. [Link]

  • An efficient synthesis of new imidazo[1,2-A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. (2019). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • Mowbray, C. E., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry, 12(3), 384–393. [Link]

  • Collaborative Virtual Screening to Elaborate an Imidazo[1,2-A]pyridine Hit Series for Visceral Leishmaniasis. (n.d.). ChemRxiv. Retrieved February 23, 2026, from [Link]

  • Fakhri, S., et al. (2023). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Polycyclic Aromatic Compounds. [Link]

  • Al-Ghorbani, M., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

Sources

Application Notes and Protocols: A Guide to Cell-Based Cytotoxicity Assays for Fluorinated Imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery

The journey of a novel therapeutic agent from the laboratory to the clinic is a rigorous one, with safety and efficacy being the paramount considerations. For emerging classes of compounds like fluorinated imidazopyridines, which have shown significant potential in various therapeutic areas including oncology and virology, a thorough understanding of their cytotoxic profile is fundamental.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies of cell-based assays for evaluating the cytotoxicity of these promising molecules.

Imidazopyridines are a class of nitrogen-containing heterocyclic compounds that have demonstrated a wide spectrum of biological activities.[2][4][5] The introduction of fluorine atoms into these molecules can significantly alter their physicochemical properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. However, these modifications can also impact their toxicity profiles. Therefore, robust and reliable in vitro cytotoxicity testing is an indispensable step in the preclinical development of fluorinated imidazopyridines.[6]

This guide will delve into the practical application of several key cytotoxicity assays, providing not only step-by-step protocols but also the scientific rationale behind the experimental choices. By understanding the underlying principles of these assays, researchers can design more effective studies, interpret their data with greater confidence, and make informed decisions in the drug discovery pipeline.

I. Foundational Principles of Cytotoxicity Assessment

Cytotoxicity assays are designed to measure the degree to which a substance can cause damage to cells.[7][8] This damage can manifest in various ways, including compromised membrane integrity, metabolic dysfunction, and the induction of programmed cell death (apoptosis). A multi-faceted approach, employing assays that probe different aspects of cellular health, is crucial for a comprehensive cytotoxicity assessment.[9]

Here, we will focus on three widely adopted and complementary assays:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.[10][11]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, a marker of compromised membrane integrity.[12][13]

  • Caspase-3/7 Assay: Detects the activity of key executioner caspases, providing a specific measure of apoptosis.[14][15][16]

The selection of appropriate cell lines is also a critical consideration. The choice will depend on the therapeutic target of the fluorinated imidazopyridine. For instance, cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and K562 (leukemia) are commonly used to screen for anti-cancer activity.[17]

II. Experimental Workflows and Protocols

A generalized workflow for assessing the cytotoxicity of fluorinated imidazopyridines is depicted below. This workflow emphasizes the importance of careful planning, execution, and data analysis.

Cytotoxicity Assay Workflow General Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions of Fluorinated Imidazopyridines Treat_Cells Treat Cells with Serial Dilutions of Compounds Compound_Prep->Treat_Cells Cell_Culture Culture and Maintain Selected Cell Lines Seed_Cells Seed Cells into 96-well Plates Cell_Culture->Seed_Cells Seed_Cells->Treat_Cells Incubate Incubate for a Defined Period (e.g., 24, 48, 72h) Treat_Cells->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay LDH_Assay Perform LDH Assay Incubate->LDH_Assay Caspase_Assay Perform Caspase-3/7 Assay Incubate->Caspase_Assay Read_Plates Read Absorbance/Fluorescence/Luminescence MTT_Assay->Read_Plates LDH_Assay->Read_Plates Caspase_Assay->Read_Plates Calculate_Viability Calculate Percent Viability/Cytotoxicity Read_Plates->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50 Statistical_Analysis Perform Statistical Analysis Determine_IC50->Statistical_Analysis

Caption: A generalized workflow for assessing the cytotoxicity of fluorinated imidazopyridines.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.[18]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated imidazopyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[18]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.[18]

Data Analysis:

The percentage of cell viability is calculated as follows:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[19][20]

B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[12][21] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[22] The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of damaged cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12][22]

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]

Data Analysis:

To accurately determine cytotoxicity, several controls are necessary:

  • Spontaneous LDH release: Supernatant from untreated cells.

  • Maximum LDH release: Supernatant from cells treated with a lysis buffer (e.g., Triton X-100).[23]

  • Background control: Culture medium without cells.

The percentage of cytotoxicity is calculated as follows:

% Cytotoxicity = [ (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] x 100

C. Caspase-3/7 Apoptosis Assay

Principle: Caspases are a family of proteases that play a key role in apoptosis.[15] Caspase-3 and caspase-7 are executioner caspases that are activated during the final stages of apoptosis. This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[14][24] The cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase-3/7 activity.[16]

Caspase-3/7 Assay Principle Principle of Caspase-3/7 Assay Apoptotic_Stimulus Apoptotic Stimulus (e.g., Fluorinated Imidazopyridine) Procaspase Procaspase-3/7 (Inactive) Apoptotic_Stimulus->Procaspase activates Active_Caspase Active Caspase-3/7 Procaspase->Active_Caspase Cleavage Cleavage of Substrate Active_Caspase->Cleavage Substrate Proluminescent Substrate (DEVD-linked) Substrate->Cleavage Luciferase_Substrate Luciferase Substrate (Released) Cleavage->Luciferase_Substrate Light Luminescent Signal Luciferase_Substrate->Light Luciferase Luciferase Luciferase->Light

Caption: The principle of the luminescent caspase-3/7 assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is recommended to use white-walled 96-well plates for luminescence assays to maximize signal and prevent crosstalk.

  • Reagent Addition: After the incubation period, allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent directly to each well in a 1:1 ratio with the culture medium volume.[14]

  • Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

The luminescent signal is directly proportional to the amount of caspase-3/7 activity. The results are often expressed as fold change in caspase activity relative to the untreated control.

III. Data Interpretation and Considerations

AssayMeasuresKey OutputInterpretation
MTT Mitochondrial dehydrogenase activity% Cell Viability, IC50A decrease in viability indicates a reduction in metabolic activity, which can be due to cytotoxicity or cytostatic effects.[25]
LDH Plasma membrane integrity% CytotoxicityAn increase in cytotoxicity indicates cell membrane damage, a hallmark of necrosis or late-stage apoptosis.[12]
Caspase-3/7 Apoptosis executioner caspase activityFold change in caspase activityAn increase in caspase activity is a specific indicator of apoptosis induction.[14][15]

Important Considerations:

  • Compound Interference: It is essential to test for any intrinsic absorbance or fluorescence of the fluorinated imidazopyridine compounds that could interfere with the assay readouts.

  • Time-Course Experiments: Performing assays at multiple time points (e.g., 24, 48, and 72 hours) can provide valuable information about the kinetics of the cytotoxic response.[20]

  • Dose-Response Curves: Generating dose-response curves is critical for determining the potency of the compounds and calculating IC50 values.[19]

  • Statistical Analysis: Appropriate statistical analysis, such as one-way ANOVA followed by a post-hoc test, should be performed to determine the significance of the observed effects.[26][27]

IV. Conclusion

The cell-based assays described in this application note provide a robust and reliable framework for evaluating the cytotoxicity of fluorinated imidazopyridines. By employing a multi-parametric approach that assesses metabolic activity, membrane integrity, and apoptosis, researchers can gain a comprehensive understanding of the cytotoxic potential of their compounds. This information is critical for guiding lead optimization, selecting promising candidates for further development, and ultimately, advancing the discovery of new and safer therapeutic agents.

V. References

  • MTT Assay Protocol | Springer Nature Experiments. (n.d.). Retrieved February 23, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved February 23, 2026, from [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Retrieved February 23, 2026, from [Link]

  • MTT Proliferation Assay Protocol - ResearchGate. (2025, June 15). Retrieved February 23, 2026, from [Link]

  • An overview of the most common methods for assessing cell viability. (2017, March 7). Retrieved February 23, 2026, from [Link]

  • LDH cytotoxicity assay | Protocols.io. (2024, December 11). Retrieved February 23, 2026, from [Link]

  • Protocol IncuCyte® Apoptosis Assay - UiB. (n.d.). Retrieved February 23, 2026, from [Link]

  • Cell viability assays – Measure how happy your cells are - BMG Labtech. (2025, July 3). Retrieved February 23, 2026, from [Link]

  • Cell Based Functional Assay including Cytotoxicity Assays - NJ Bio. (2024, May 2). Retrieved February 23, 2026, from [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. (n.d.). Retrieved February 23, 2026, from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC. (2011, November 17). Retrieved February 23, 2026, from [Link]

  • A Comprehensive Overview of the Major Categories of Cell Viability Assays - ANT Bio. (2025, July 18). Retrieved February 23, 2026, from [Link]

  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - Frontiers. (2022, August 9). Retrieved February 23, 2026, from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1). Retrieved February 23, 2026, from [Link]

  • Imidazopyridine - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • Cytotoxicity Testing: Everything You Need to Know - Test Labs. (n.d.). Retrieved February 23, 2026, from [Link]

  • Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES. (2024, March 9). Retrieved February 23, 2026, from [Link]

  • What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT? (2021, April 28). Retrieved February 23, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved February 23, 2026, from [Link]

  • Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. (n.d.). Retrieved February 23, 2026, from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI. (2017, March 4). Retrieved February 23, 2026, from [Link]

  • Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. (2014, April 16). Retrieved February 23, 2026, from [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - MDPI. (2025, February 13). Retrieved February 23, 2026, from [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. (n.d.). Retrieved February 23, 2026, from [Link]

  • Cytotoxicity Test - XCellR8. (n.d.). Retrieved February 23, 2026, from [Link]

  • Cytotoxicity quantitative statistical analysis a Use of the algorithm... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, March 3). Retrieved February 23, 2026, from [Link]

  • Statistical Analysis: MTT-assay (cell viability test). (n.d.). Retrieved February 23, 2026, from [Link]

  • How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin? | ResearchGate. (2022, June 13). Retrieved February 23, 2026, from [Link]

  • Statistical evaluation of toxicological bioassays – a review - RSC Publishing. (2014, August 8). Retrieved February 23, 2026, from [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Retrieved February 23, 2026, from [Link]

  • Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity | Request PDF - ResearchGate. (2025, August 6). Retrieved February 23, 2026, from [Link]

Sources

In vitro enzyme inhibition assay for 6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide

Application Note: In Vitro Characterization of 6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide as a Dual Urease and -Glucosidase Inhibitor

Abstract & Scope

This application note details the standardized protocols for evaluating the enzymatic inhibition profile of This compound . While the imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry (often associated with kinase inhibition and GABAergic modulation), the introduction of a carbohydrazide moiety at the C2 position specifically re-orients its pharmacological activity toward metalloenzymes and hydrolases.

This guide focuses on two high-value therapeutic targets validated for this specific chemical class:

  • Jack Bean Urease (Ni

    
    -dependent):  Relevant for Helicobacter pylori eradication and anti-ulcer therapy.
    
  • 
    -Glucosidase:  Relevant for Type 2 Diabetes Mellitus (T2DM) management.[1][2][3][4][5]
    

Compound Profile & Handling

The presence of the fluorine atom at C6 lowers the basicity of the pyridine nitrogen (via inductive withdrawal), potentially enhancing metabolic stability compared to the non-fluorinated parent, while the hydrazide tail (-CONHNH

PropertySpecificationTechnical Note
Compound Name This compoundCore scaffold for Schiff base library generation.
Molecular Weight ~194.17 g/mol --
Solubility DMSO (up to 20 mM)Poor aqueous solubility; do not store in aqueous buffer >4 hours.
Stability HygroscopicHydrazides are prone to oxidation; store under inert gas (N

) at -20°C.
Handling Light SensitiveProtect stock solutions from direct light to prevent hydrazide degradation.

Experimental Logic & Mechanism

Why these assays?

The carbohydrazide functional group is a well-established pharmacophore for Urease inhibition. It mimics the substrate (urea) and coordinates with the bi-nickel active site center. Simultaneously, the imidazo[1,2-a]pyridine core provides hydrophobic stacking interactions (specifically



Mechanism of Action Visualization

The following diagram illustrates the structural logic dictating the assay choice.

Mechanismcluster_TargetsTarget EnzymesCompound6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazideMechanism1Metal Chelation(Hydrazide -CONHNH2)Compound->Mechanism1Mechanism2π-π Stacking & H-Bonding(Imidazo-pyridine Core)Compound->Mechanism2UreaseUrease (Nickel Center)Glucosidaseα-Glucosidase (Active Site)Mechanism1->UreaseBlocks Ni2+Mechanism2->GlucosidaseBlocks Substrate Entry

Figure 1: Pharmacophore mapping of the test compound to specific enzyme inhibition mechanisms.

Protocol A: Urease Inhibition Assay (Indophenol Method)

Objective: Quantify the reduction in ammonia production generated by the hydrolysis of urea. Standard Control: Thiourea or Acetohydroxamic Acid.[6]

Materials
  • Enzyme: Jack Bean Urease (Type III, Sigma-Aldrich).

  • Substrate: Urea (100 mM stock).

  • Buffer: Phosphate Buffer Saline (PBS), pH 7.4 or K-Phosphate pH 8.2 (optimal for catalytic activity).

  • Reagents: Phenol, Sodium Hypochlorite (NaOCl), Sodium Nitroprusside.

Step-by-Step Methodology
  • Enzyme Prep: Dissolve Urease in buffer to a concentration of 5 U/mL. Keep on ice.

  • Compound Dilution: Prepare serial dilutions of the test compound in 10% DMSO/Buffer (Final well DMSO must be <1%).

    • Range: 0.1

      
      M to 500 
      
      
      M.
  • Pre-Incubation (CRITICAL):

    • In a 96-well clear plate, mix 25

      
      L Enzyme  + 25 
      
      
      L Test Compound
      .
    • Incubate at 37°C for 15 minutes .

    • Scientific Rationale: Hydrazides are often slow-binding inhibitors requiring time to coordinate with the Nickel ions. Skipping this step will artificially inflate IC

      
       values.
      
  • Reaction Initiation:

    • Add 50

      
      L Urea Substrate  to each well.
      
    • Incubate at 37°C for 15 minutes .

  • Termination & Development (Indophenol Reaction):

    • Add 40

      
      L Phenol reagent  (1% w/v phenol + 0.005% w/v sodium nitroprusside).
      
    • Add 40

      
      L Alkali reagent  (0.5% w/v NaOH + 0.1% active chlorine NaOCl).
      
    • Incubate for 50 minutes at room temperature.

  • Measurement: Read Absorbance at 625 nm .

Protocol B: -Glucosidase Inhibition Assay

Objective: Measure the inhibition of hydrolytic cleavage of p-nitrophenyl-

5Standard Control:
Materials
  • Enzyme:

    
    -Glucosidase (from Saccharomyces cerevisiae).[3][4]
    
  • Substrate: pNPG (p-Nitrophenyl-

    
    -D-glucopyranoside).[5][7]
    
  • Buffer: 50 mM Phosphate Buffer, pH 6.8.

  • Stop Solution: 0.1 M Na

    
    CO
    
    
    .
Step-by-Step Methodology
  • Enzyme Prep: Dissolve

    
    -Glucosidase (1 U/mL) in cold phosphate buffer (pH 6.8).
    
  • Pre-Incubation:

    • Mix 20

      
      L Enzyme  + 10 
      
      
      L Test Compound
      (in DMSO/Buffer mix).
    • Add 50

      
      L Buffer .
      
    • Incubate at 37°C for 10 minutes .

  • Reaction Initiation:

    • Add 20

      
      L pNPG substrate  (5 mM).[5]
      
    • Incubate at 37°C for 20 minutes .

  • Termination:

    • Add 50

      
      L Stop Solution  (0.1 M Na
      
      
      CO
      
      
      ).[5]
    • Visual Check: The reaction turns yellow due to p-nitrophenol release.[5]

  • Measurement: Read Absorbance at 405 nm .

Experimental Workflow Diagram

The following flowchart outlines the parallel processing of the compound for both assays to ensure efficiency.

Workflowcluster_UreaseUrease Assay (pH 8.2)cluster_Glucoα-Glucosidase Assay (pH 6.8)StartStock Preparation(10 mM in DMSO)U1Dilute in PBSStart->U1G1Dilute in PO4 BufferStart->G1U2Add Urease (Ni2+)Incubate 15 minU1->U2U3Add UreaIncubate 15 minU2->U3U4Add Phenol/HypochloriteU3->U4U5Read OD 625nmU4->U5G2Add EnzymeIncubate 10 minG1->G2G3Add pNPGIncubate 20 minG2->G3G4Add Na2CO3 (Stop)G3->G4G5Read OD 405nmG4->G5

Figure 2: Parallel workflow for evaluating this compound.

Data Analysis & Validation

Calculation

Calculate the percentage inhibition (

Where:

  • 
    : Absorbance of the vehicle control (DMSO + Enzyme + Substrate).
    
  • 
    : Absorbance of the well containing the test compound.
    
Result Interpretation Table

Use the following template to report your findings. A "Hit" is generally defined as IC


AssayReference StandardExpected IC

(Standard)
Test Compound Target IC

Inhibition Type
Urease Thiourea~21

M
< 15

M (Potent)
Competitive / Mixed

-Glucosidase
Acarbose~750

M
< 100

M (Potent)
Non-Competitive
Troubleshooting & Expert Tips
  • Fluorescence Interference: Imidazo[1,2-a]pyridines can be fluorescent. If your compound fluoresces near the detection wavelengths (405nm or 625nm), run a "Compound Blank" (Compound + Buffer, No Enzyme) and subtract this value.

  • Precipitation: The 6-Fluoro derivative is lipophilic. If the reaction mixture becomes cloudy upon adding the compound, increase the DMSO concentration (max 2%) or add 0.01% Triton X-100 to the buffer.

  • Nickel Scavenging: Ensure your buffers are free of EDTA or EGTA, as these chelators will strip the Nickel from the Urease active site, causing false positives.

References

  • Urease Inhibition of Imidazo-pyridine Derivatives: Khan, M., et al. (2023).[8][9] Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study.[10] ResearchGate.[1]

  • Amtul, Z., et al. (2002).
  • 
    -Glucosidase Inhibition by Imidazo[1,2-a]pyridines: 
    Saeedi, M., et al. (2019).[11] Design, synthesis, and in vitro 
    
    
    -glucosidase inhibition of novel imidazo[1,2-a]pyridine derivatives. Bioorganic Chemistry.[12]
  • Carbohydrazide Chemistry & Bioactivity: Hosseini, H., & Bayat, M. (2016). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide derivatives. RSC Advances.

Application Notes and Protocols for Efficacy Testing of Imidazo[1,2-a]pyridine Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Imidazo[1,2-a]pyridines: A Scaffold of Therapeutic Promise

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1][2] This versatile core is present in several marketed drugs, including the anxiolytic zolpidem and the anti-ulcer agent zolimidine.[1][2] Ongoing research has revealed the potential of imidazo[1,2-a]pyridine derivatives as potent agents for a multitude of therapeutic areas, including oncology, inflammation, infectious diseases, and central nervous system (CNS) disorders.[1][3][4][5]

The diverse therapeutic potential stems from the ability of this scaffold to interact with various biological targets, such as kinases, tubulin, and G-protein coupled receptors.[3][5] For instance, certain derivatives have demonstrated potent inhibitory activity against cancer cell proliferation and migration, while others have shown significant anti-inflammatory or anti-mycobacterial effects.[4][6][7] Given the promising in vitro data, robust in vivo evaluation in relevant animal models is a critical step in the preclinical development of these compounds to assess their efficacy and safety in a physiological context.[8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate animal models for testing the efficacy of imidazo[1,2-a]pyridine compounds. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and reproducibility.

PART 1: Strategic Selection of Animal Models

The choice of an appropriate animal model is paramount for the successful preclinical evaluation of any therapeutic candidate. It is crucial to select a model that recapitulates key aspects of the human disease pathology being targeted. The selection should be guided by the specific therapeutic indication of the imidazo[1,2-a]pyridine compound under investigation.

Models for Anti-Cancer Efficacy

The anti-cancer potential of imidazo[1,2-a]pyridines has been extensively explored, with compounds showing activity against various cancer cell lines.[5][6] In vivo assessment of these compounds typically involves the use of xenograft or syngeneic tumor models.[10][11]

  • Xenograft Models: These are the most commonly used models and involve the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice (e.g., nude or SCID mice).[10][11] This approach allows for the evaluation of a compound's effect on human tumors. Patient-derived xenograft (PDX) models, where tumor fragments from a patient are directly implanted into mice, are increasingly favored as they better preserve the heterogeneity and microenvironment of the original tumor.[12][13]

  • Syngeneic Models: In these models, murine cancer cells are implanted into immunocompetent mice of the same genetic background.[11] A key advantage of this model is the presence of a fully functional immune system, which is crucial for evaluating immunomodulatory anti-cancer agents.

The choice between these models depends on the specific research question. If the primary goal is to assess the direct cytotoxic effect of the compound on human cancer cells, a xenograft model is appropriate.[10] However, if the compound is suspected to have an immunomodulatory mechanism of action, a syngeneic model is the preferred choice.

Models for Anti-Inflammatory Efficacy

Several imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory properties.[2] A variety of animal models can be employed to evaluate acute and chronic inflammation.[14][15][16]

  • Carrageenan-Induced Paw Edema: This is a widely used and highly reproducible model for screening acute anti-inflammatory activity.[17][18][19] Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling), which can be quantified to assess the efficacy of an anti-inflammatory compound.[17][19][20] The inflammatory response is biphasic, allowing for the investigation of a compound's effect on different inflammatory mediators.[18]

  • Adjuvant-Induced Arthritis (AIA): This model is a well-established representation of chronic inflammation and resembles human rheumatoid arthritis.[18] It is used to evaluate the efficacy of compounds intended for the treatment of chronic inflammatory conditions.

Models for CNS Disorders

Given that some marketed imidazo[1,2-a]pyridines target the CNS, evaluating new derivatives for neurological and psychiatric indications is a significant area of research. These compounds often act as modulators of GABA-A receptors.[21]

  • Models of Anxiety: Various behavioral tests in rodents, such as the elevated plus-maze and the light-dark box test, are used to assess the anxiolytic potential of compounds. These tests are based on the natural aversion of rodents to open, brightly lit spaces.

  • Models of Epilepsy: For anticonvulsant activity, chemically or electrically induced seizure models are employed.[22][23] The pentylenetetrazol (PTZ)-induced seizure model is a common screening tool.[24] Behavioral and electroencephalographic (EEG) recordings are used to quantify seizure severity and duration.[23]

PART 2: Detailed Protocols and Methodologies

The following section provides detailed, step-by-step protocols for key in vivo efficacy studies. These protocols are designed to be robust and include appropriate controls for data validation.

Acute Oral Toxicity Assessment (OECD 420, 423, or 425)

Prior to efficacy testing, it is essential to determine the acute oral toxicity of the imidazo[1,2-a]pyridine compound. The Organisation for Economic Co-operation and Development (OECD) provides guidelines for this purpose.[25][26] These studies help in determining the maximum tolerated dose (MTD) and in selecting appropriate doses for efficacy studies.[11] The choice between OECD guidelines 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), and 425 (Up-and-Down Procedure) will depend on the expected toxicity of the compound.[25][26]

General Procedure (Adapted from OECD Guidelines):

  • Animal Selection: Use healthy, young adult rodents (rats or mice) of a single sex (usually females).[27]

  • Housing and Acclimatization: House animals in standard laboratory conditions for at least 5 days prior to the study.

  • Dosing: Administer the test compound by oral gavage.[27] The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.[25]

  • Observation: Observe animals closely for mortality and clinical signs of toxicity for the first few hours post-dosing and then daily for 14 days.

  • Data Collection: Record body weight changes, and any observed signs of toxicity.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

Carrageenan-Induced Paw Edema in Rats

This protocol details the induction of acute inflammation and the evaluation of the anti-inflammatory effects of an imidazo[1,2-a]pyridine compound.[17][18][19]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • Carrageenan (1% w/v in sterile 0.9% saline)

  • Test imidazo[1,2-a]pyridine compound

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.[18]

  • Fasting: Fast animals overnight with free access to water before the experiment.[18]

  • Grouping (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Test Compound (at various doses)

    • Group III: Positive Control (Indomethacin)

  • Baseline Paw Volume: Measure the initial volume of the right hind paw of each rat (V₀) using a plethysmometer.[17]

  • Drug Administration: Administer the vehicle, test compound, or reference drug orally one hour before carrageenan injection.[17]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[17][18][28]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after carrageenan injection.[17][18][28]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Self-Validation: The inclusion of a vehicle control group establishes the baseline inflammatory response, while the positive control group (Indomethacin) validates the experimental model and provides a benchmark for efficacy.

Human Tumor Xenograft Model in Mice

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-cancer efficacy of an imidazo[1,2-a]pyridine compound.[10][29]

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line of interest

  • Cell culture medium and reagents

  • Matrigel (optional, can improve tumor take rate)

  • Test imidazo[1,2-a]pyridine compound

  • Vehicle control

  • Calipers

  • Surgical and injection equipment

Procedure:

  • Cell Culture: Culture the human cancer cells under sterile conditions. Harvest cells when they are in the exponential growth phase.

  • Cell Preparation: Resuspend the cells in sterile PBS or culture medium, with or without Matrigel, at the desired concentration (e.g., 1 x 10⁶ to 1 x 10⁷ cells per injection).

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.[29]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 50-100 mm³), randomize the animals into treatment groups.

  • Grouping (n=8-10 per group):

    • Group I: Vehicle Control

    • Group II: Test Compound (at various doses)

    • Group III: Positive Control (standard-of-care chemotherapy, if applicable)

  • Treatment: Administer the vehicle, test compound, or positive control according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: Volume = (width)² x length/2.[29]

  • Body Weight and Health Monitoring: Monitor the body weight and overall health of the animals throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment period.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the tumor growth inhibition (TGI) for the treated groups.

Self-Validation: The vehicle control group provides the natural tumor growth curve. A positive control group, if included, validates the model's responsiveness to a known anti-cancer agent.

PART 3: Visualization & Formatting

Data Presentation

Table 1: Dosing and Efficacy Parameters for an Anti-Inflammatory Study

GroupTreatmentDose (mg/kg, p.o.)Paw Edema Inhibition (%) at 3h
IVehicle (0.5% CMC)-0
IIImidazo[1,2-a]pyridine Cpd X1025.3
IIIImidazo[1,2-a]pyridine Cpd X3048.7
IVImidazo[1,2-a]pyridine Cpd X10065.1
VIndomethacin1055.4

Table 2: Tumor Growth Inhibition in a Xenograft Model

GroupTreatmentDose (mg/kg, i.p.)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
IVehicle-1520 ± 1850
IIImidazo[1,2-a]pyridine Cpd Y25850 ± 11044.1
IIIImidazo[1,2-a]pyridine Cpd Y50430 ± 7571.7
IVDoxorubicin5510 ± 8866.4
Experimental Workflow Diagrams

G cluster_pre Pre-Treatment cluster_treat Treatment & Induction cluster_post Post-Treatment Analysis acclimatization Animal Acclimatization (≥ 1 week) fasting Overnight Fasting acclimatization->fasting grouping Animal Grouping (n=6 per group) fasting->grouping baseline Baseline Paw Volume Measurement (V₀) grouping->baseline drug_admin Drug Administration (p.o.) baseline->drug_admin carrageenan Carrageenan Injection (0.1 mL, 1%) drug_admin->carrageenan 1 hour paw_measurement Paw Volume Measurement (Vₜ) (1, 2, 3, 4, 5 hours) carrageenan->paw_measurement data_analysis Data Analysis (% Inhibition) paw_measurement->data_analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

G cluster_prep Preparation cluster_model Model Development cluster_study Efficacy Study cell_culture Human Cancer Cell Culture cell_prep Cell Preparation for Injection cell_culture->cell_prep implantation Subcutaneous Implantation in Immunodeficient Mice cell_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, Test Compound, Control) randomization->treatment measurement Tumor Volume & Body Weight Measurement (2-3 times/week) treatment->measurement endpoint Study Endpoint measurement->endpoint analysis Data Analysis (TGI) endpoint->analysis

Caption: Workflow for Human Tumor Xenograft Efficacy Study.

References

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. [Link]

  • Gothe, S. R., et al. (2023). OECD guidelines for Acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy. [Link]

  • Slideshare. (n.d.). OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. Slideshare. [Link]

  • Wiley Online Library. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Gothe, S. R., et al. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy. [Link]

  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International Immunopharmacology. [Link]

  • Bio-protocol. (n.d.). Carrageenan-induced paw edema assay. Bio-protocol. [Link]

  • Holmes, G. L. (2006). Behavioral seizure correlates in animal models of epilepsy: a road map for assay selection, data interpretation, and the search for causal mechanisms. Epilepsy & Behavior. [Link]

  • Kumar, V., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Cold Spring Harbor Laboratory Press. (2005). Xenograft Tumor Model Protocol. CSH Protocols. [Link]

  • de Oliveira, C. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Steele, V. E., & Lubet, R. A. (2011). The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC. [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • MDPI. (2022). Swine as the Animal Model for Testing New Formulations of Anti-Inflammatory Drugs: Carprofen Pharmacokinetics and Bioavailability of the Intramuscular Route. Pharmaceutics. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ijpras. [Link]

  • MDPI. (2023). Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. Pharmaceutics. [Link]

  • Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Journal of Pharmaceutical Research International. [Link]

  • International Journal of Pharmaceutical and Biological Archives. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. ijpba. [Link]

  • National Toxicology Program. (2001). OECD GUIDELINE FOR TESTING OF CHEMICALS. NTP. [Link]

  • Li, Y., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. PMC. [Link]

  • NIH. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. PMC. [Link]

  • Bentham Science Publishers. (2019). The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests. Current Cancer Drug Targets. [Link]

  • Bio-protocol. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol. [Link]

  • OECD. (n.d.). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]

  • ResearchGate. (2018). In vivo screening models of anticancer drugs. ResearchGate. [Link]

  • ResearchGate. (n.d.). Common behavioral tests to evaluate cognitive and behavioral comorbidities in animal models of epilepsy. ResearchGate. [Link]

  • Mondal, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. [Link]

  • Sharma, V., & Kumar, P. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PMC. [Link]

  • ResearchGate. (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [https://www.researchgate.net/publication/328373759_Imidazo12-a]pyridine_Scaffold_as_Prospective_Therapeutic_Agents]([Link])

  • Budach, W., et al. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Frontiers in Radiation and Cancer Oncology. [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]

  • ConductScience. (2018). A Guide To Animal Seizure Models. Maze Engineers. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2020). In vivo Methods for Preclinical Screening of Anticancer Drugs. ijpbs. [Link]

  • Moraski, G. C., et al. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Goel, R., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. cancer.gov. [Link]

  • ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • SciELO. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista de Ciências Farmacêuticas Básica e Aplicada. [Link]

  • The Company of Biologists. (2021). Modelling epilepsy in the mouse: challenges and solutions. Disease Models & Mechanisms. [Link]

  • Tang, F., et al. (n.d.). Animal Models of Epilepsy: A Phenotype-oriented Review. PMC. [Link]

  • DergiPark. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • European Medicines Agency. (2001). Guideline for the conductof the efficacy studies for non-steroidal anti-inflammatory drugs. EMA. [Link]

Sources

Troubleshooting & Optimization

Challenges in the synthesis of 6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide Synthesis

Ticket ID: #FIP-2CH-SYNTH Subject: Optimization & Troubleshooting for this compound Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

Executive Summary & System Overview

You are attempting to synthesize This compound . While the imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry (often used for kinase and tubulin inhibition), the introduction of the 6-fluoro substituent and the 2-carbohydrazide tail introduces specific electronic and solubility challenges that do not exist in the unsubstituted parent molecule.

The Core Challenge: The 6-fluoro group on the starting material (2-amino-5-fluoropyridine) exerts a strong electron-withdrawing inductive effect (


). This significantly reduces the nucleophilicity of the ring nitrogen (N1), making the initial alkylation step with ethyl bromopyruvate slower and more prone to side reactions than standard protocols suggest.

Workflow Visualization

The following diagram outlines the critical decision pathways for this synthesis. Use this to identify where your process may be deviating.

SynthesisWorkflow Start Start: 2-Amino-5-fluoropyridine Step1 Step 1: Cyclization (Hantzsch Condensation) Start->Step1 Reagent + Ethyl Bromopyruvate Reagent->Step1 Check1 Check: TLC/LCMS (Is Ester Forming?) Step1->Check1 Issue1 Issue: Low Conversion Check1->Issue1 No/Low Yield Intermediate Intermediate: Ethyl 6-fluoroimidazo[1,2-a] pyridine-2-carboxylate Check1->Intermediate Clean Conversion Fix1 Action: Switch Solvent (DME) or Add NaHCO3 Issue1->Fix1 Fix1->Step1 Step2 Step 2: Hydrazinolysis (NH2NH2·H2O, EtOH) Intermediate->Step2 Check2 Check: Solubility Step2->Check2 Issue2 Issue: Ester Precipitates Before Reaction Check2->Issue2 Suspension Final Target Product: 6-Fluoroimidazo[1,2-a] pyridine-2-carbohydrazide Check2->Final Clear Solution -> Precipitate Fix2 Action: Add THF Co-solvent or Increase Temp Issue2->Fix2 Fix2->Step2

Caption: Logic flow for the two-step synthesis, highlighting the critical bottlenecks at the cyclization (nucleophilicity) and hydrazinolysis (solubility) stages.

Technical Troubleshooting Guide

Module A: The Cyclization (Formation of the Ester)

Reaction: 2-amino-5-fluoropyridine + Ethyl bromopyruvate


 Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate.
SymptomRoot Cause AnalysisCorrective Protocol
Reaction Stalls (<50% Conv.) Electronic Deactivation: The 5-F atom pulls electron density from the ring nitrogen, making it a poor nucleophile. Ethanol reflux (78°C) may provide insufficient activation energy.Switch Solvents: Use 1,2-Dimethoxyethane (DME) or Dioxane and reflux at higher temps (85-100°C). Add Base: Add 1.1 eq of

or

. While Hantzsch synthesis is often acid-catalyzed (by the HBr generated in situ), the deactivated amine sometimes requires base assistance to deprotonate the intermediate pyridinium salt.
Sticky/Black Tar Formation Polymerization of Pyruvate: Ethyl bromopyruvate is lachrymatory and unstable. If the amine is slow to react, the pyruvate self-polymerizes.Reagent Quality: Distill ethyl bromopyruvate if it is dark brown. Slow Addition: Do not dump reagents together. Dissolve the amine in solvent first, bring to reflux, then add the bromopyruvate dropwise over 30 mins.
Regioisomer Contamination Exocyclic Attack: Rare, but possible. Attack can occur at the exocyclic amine (

) rather than the ring nitrogen.
Confirmation: The ring nitrogen is naturally more nucleophilic. If you suspect exocyclic attack (verified by NMR), ensure you are using anhydrous conditions to prevent hydrolysis of the intermediate imine.

Key Reference Protocol: Standard conditions for deactivated aminopyridines often utilize refluxing ethanol or DME. For the 6-fluoro analog, yields are typically improved by adding a weak base to scavenge HBr, preventing the protonation of the already weak nucleophile [1][2].

Module B: The Hydrazinolysis (Ester to Hydrazide)

Reaction: Ethyl ester + Hydrazine Hydrate


 Carbohydrazide.
SymptomRoot Cause AnalysisCorrective Protocol
Starting Material Precipitates Solubility Mismatch: The 6-fluoro ester is significantly more lipophilic and planar than non-fluorinated analogs. It often crashes out of Ethanol before reacting with hydrazine.Co-Solvent System: Use a 1:1 mixture of Ethanol/THF . Dissolve the ester in THF first, then add the Ethanol/Hydrazine mixture. This maintains homogeneity.
Bis-hydrazide Formation Stoichiometry Error: Hydrazine is bifunctional. If the concentration of ester is high and hydrazine is low, two ester molecules will attack one hydrazine.Excess Reagent: Use a large excess of hydrazine hydrate (5–10 equivalents ). This ensures the statistical probability favors the mono-hydrazide.
Product is "Oily" or Impure Trapped Hydrazine: Hydrazides can trap solvent and excess hydrazine in the crystal lattice.Workup: Do not rotovap to dryness. Pour the reaction mixture into ice-cold water. The hydrazide should precipitate as a solid. Filter and wash copiously with cold water and diethyl ether.

Analytical Verification (Self-Validating the Structure)

Do not proceed to biological testing without validating these specific spectral markers. The Fluorine atom provides a unique handle for verification.

1.


H NMR (DMSO-

):
  • The Carbohydrazide Head: Look for the hydrazide protons. You should see a broad singlet around 9.0–10.0 ppm (

    
    ) and a broad signal around 4.5 ppm  (
    
    
    
    , often exchangeable).
  • The C3 Proton: The proton at position 3 of the imidazo ring (the only proton on the 5-membered ring) typically appears as a sharp singlet around 8.3–8.5 ppm .

  • Coupling: The protons on the pyridine ring will show C-F coupling . The proton at C5 (adjacent to F) will appear as a doublet of doublets (or multiplet) due to

    
     coupling.
    

2.


F NMR: 
  • Expect a single sharp peak around -130 to -140 ppm (relative to

    
    ). If you see multiple fluorine peaks, you have a regioisomer mixture or unreacted starting material.
    

Frequently Asked Questions (FAQ)

Q: Can I use methyl bromopyruvate instead of ethyl bromopyruvate? A: Yes. The methyl ester reacts faster during the hydrazinolysis step due to less steric hindrance, which might actually help if you are facing sluggish conversion in Step 2.

Q: My final product is slightly pink. Is it pure? A: Likely not. Pink/Red coloration usually indicates trace oxidation of hydrazine residues or residual iodine/bromine species if used in previous steps. Recrystallize from hot ethanol . The pure compound should be white or off-white/beige.

Q: Why not use the 6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid and couple it with hydrazine using EDC/HOBt? A: You can, but it is inefficient. Hydrolyzing the ester to the acid adds an extra step and often results in lower overall yields due to the amphoteric nature of the amino-acid-like intermediate (the pyridine nitrogen can be protonated while the carboxylic acid is deprotonated, making isolation difficult) [3]. Direct hydrazinolysis is preferred.

References

  • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines: A review." Journal of Organic Chemistry, 2024.[1] (Validates general imidazopyridine synthesis conditions).

  • Groselj, U., et al. "Synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives."[2] Heterocycles, 2008.[2] (Provides specific protocols for 2-carboxylate/hydrazide derivatives).

  • Hussain, R., et al. "Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives."[3] ResearchGate, 2023. (Confirms solubility and reactivity profiles of 6-fluoro analogs).

Sources

Technical Support: Hydrazinolysis of Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The imidazo[1,2-a]pyridine nucleus is a privileged scaffold in medicinal chemistry, serving as the core for anxiolytics (e.g., Alpidem, Zolpidem) and anti-tubercular agents (e.g., Q203 analogs). A critical intermediate in diversifying this scaffold is the imidazo[1,2-a]pyridine-3-carbohydrazide , typically generated via the hydrazinolysis of the corresponding ethyl or methyl ester.

While generally robust, this transformation is not chemically inert. The reaction environment (hydrazine hydrate, heat, protic solvent) presents three distinct competitive pathways that can degrade yield and purity:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of halogens on the pyridine ring.

  • Dimerization: Formation of insoluble N,N'-diacylhydrazines.

  • Pseudo-Dimroth/Ring Instability: Rare, but possible under forcing conditions with electron-deficient rings.

This guide provides mechanistic insights and validated protocols to suppress these side reactions.

Diagnostic Pathways (Visualizing the Problem)

The following flowchart illustrates the competitive landscape of the reaction. Use this to diagnose impurities based on reaction conditions.

Hydrazinolysis_Pathways Substrate 3-Ester-6-Halo Imidazo[1,2-a]pyridine Hydrazide Target Hydrazide (Yield >85%) Substrate->Hydrazide Path 1: Acyl Substitution (Kinetic Control) Dimer Side Product A: Bis-hydrazide (Dimer) (Insoluble Solid) Substrate->Dimer Path 2: Stoichiometric Deficit (0.5 eq Hydrazine) SNAr_Product Side Product B: 6-Hydrazino Derivative (Loss of Halogen) Substrate->SNAr_Product Path 3: S_NAr Attack (High Temp / e- Poor Ring) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazide->Dimer Attack on Unreacted Ester

Figure 1: Mechanistic divergence in hydrazinolysis. Path 1 is desired; Paths 2 and 3 are parasitic.

Troubleshooting Modules (FAQ)
Module A: The "Phantom" Halogen (SNAr Competition)

Symptom: You started with a 6-bromo or 6-chloro substituted ester, but the product mass spectrum shows a mass corresponding to


.
Diagnosis:  Hydrazine is a potent nucleophile. The imidazo[1,2-a]pyridine ring, particularly at positions C-6 and C-8, can be susceptible to Nucleophilic Aromatic Substitution (SNAr), especially if the ring is activated by electron-withdrawing groups (like 

or the ester itself at C-3).
  • Mechanism: The bridgehead nitrogen renders the pyridine ring partially electron-deficient. Hydrazine attacks the carbon bearing the halogen, displacing it.

  • Risk Factor: High temperatures (>80°C) and prolonged reaction times.

Corrective Action:

  • Temperature Control: Do not reflux in ethanol (

    
    ) if a halogen is present. Switch to methanol at room temperature  or mild heating (
    
    
    
    ).
  • Solvent Switch: Use Isopropanol . The steric bulk of the secondary alcohol can sometimes mitigate the aggressive nucleophilicity slightly by solvation effects, but temperature reduction is more effective.

Module B: The Dimerization Trap

Symptom: Formation of a high-melting, insoluble white precipitate that does not dissolve in dilute acid or organic solvents. NMR shows a symmetric structure. Diagnosis: Formation of N,N'-di(imidazo[1,2-a]pyridine-3-carbonyl)hydrazine.

  • Causality: If the concentration of hydrazine is too low relative to the ester, the newly formed hydrazide (acting as a nucleophile) attacks a remaining molecule of the ester.

  • The "Dropwise" Mistake: Adding hydrazine dropwise to the ester promotes dimerization because the ester is in excess during the addition.

Corrective Action:

  • Reverse Addition: Add the ester solution to the hydrazine solution.

  • Stoichiometry: Use a large excess of hydrazine hydrate (minimum 10–15 equivalents ).

  • Dilution: Ensure the reaction is not too concentrated (0.1 M is standard).

Validated Experimental Protocols
Protocol A: Standard Synthesis (Robust Substrates)

Use for: Simple alkyl/aryl substituted imidazo[1,2-a]pyridines without labile halogens.

  • Dissolution: Dissolve ethyl imidazo[1,2-a]pyridine-3-carboxylate (1.0 mmol) in Ethanol (96%) (5 mL).

  • Reagent Addition: Add Hydrazine Hydrate (80%) (10.0 mmol, 10 equiv) in one portion.

  • Reaction: Reflux (

    
    ) for 4–6 hours .
    
    • Checkpoint: Monitor TLC (EtOAc/Hexane).[1] The hydrazide is usually much more polar (lower

      
      ) than the ester.
      
  • Work-up: Cool to room temperature. The product often crystallizes directly. Filter and wash with cold ethanol.

    • Yield: Typically 70–90%.[2]

Protocol B: The "Rescue" Method (Halogen-Sensitive)

Use for: 6-Bromo, 6-Chloro, or Nitro-substituted substrates.

  • Dissolution: Dissolve the ester (1.0 mmol) in Methanol (10 mL) (Methanol reacts faster than ethanol at lower temps).

  • Reagent Addition: Add Hydrazine Hydrate (20.0 mmol, 20 equiv).

  • Reaction: Stir at Room Temperature for 12–24 hours.

    • Note: If reaction is sluggish, heat to maximum

      
      . Do not exceed.
      
  • Work-up: Evaporate solvent under reduced pressure (keep bath

    
    ). Triturate the residue with cold water to remove excess hydrazine. Filter the solid.
    
Data & Stability Profile
ParameterEster (Starting Material)Hydrazide (Product)Dimer (Impurity)
Solubility (EtOH) HighModerate (Hot), Low (Cold)Very Low (Insoluble)
IR Carbonyl (

)



Reaction Risk StableNucleophilic (Primary Amine)Inert
References
  • Goel, A., et al. (2004). "Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]pyridine Derivatives." Molecules, 9, 895-901. (Standard reflux protocol and isolation).

  • Adingra, K. F., et al. (2022).[3] "Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives." Trade Science Inc, 14(1).[3] (Demonstrates SNAr of Cl by hydrazine in nitro-substituted scaffolds).

  • Kulka, M. (1955). "Hydrolysis and Hydrazinolysis of Esters..." Canadian Journal of Chemistry, 33, 1442. (Foundational mechanism for dimer formation during hydrazinolysis).

Sources

Optimization of reaction conditions for the synthesis of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Organic Synthesis | Topic: Scaffold Optimization

Introduction: The Scaffold & The Challenge

Welcome to the technical support hub for the synthesis of imidazo[1,2-a]pyridines . This privileged pharmacophore forms the core of blockbuster drugs like Zolpidem (Ambien), Alpidem , and Minodronic acid .

While the scaffold is chemically robust, its synthesis often suffers from "hidden" failure modes: oligomerization of aminopyridines, isonitrile degradation in multicomponent reactions (MCRs), and persistent purification issues. This guide moves beyond textbook procedures to address the causality of reaction failure and the logic of optimization.

Module 1: Reaction Selection Logic (Decision Matrix)

Before starting, verify you are using the correct synthetic pathway for your available starting materials.

ReactionSelection Start Select Starting Materials Haloketone Have α-Haloketone? Start->Haloketone Aldehyde Have Aldehyde + Isonitrile? Start->Aldehyde MethylKetone Have Methyl Ketone (No Halogen)? Start->MethylKetone Condensation Method A: Condensation (Hantzsch-type) Haloketone->Condensation Standard Route GBB Method B: GBB Reaction (Multicomponent) Aldehyde->GBB Diversity Oriented Oxidative Method C: Oxidative Coupling (Iodine/Ortoleva-King) MethylKetone->Oxidative Green/Metal-Free

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate availability.

Module 2: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Context: The GBB is a 3-component reaction (3-CR) utilizing an aldehyde, a 2-aminopyridine, and an isocyanide.[1][2] It is the preferred route for generating library diversity at the C-3 position.

Standard Protocol (Optimized)
  • Stoichiometry: Aldehyde (1.0 eq) : Amine (1.0 eq) : Isocyanide (1.1 eq).

  • Catalyst: Scandium Triflate [

    
    ] (5 mol%) or Iodine (
    
    
    
    ) (10 mol%).
  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: Aprotic solvents often fail.

  • Conditions: Room Temperature (12–24 h) or Microwave (

    
    , 15 min).
    
Troubleshooting & FAQs

Q: My reaction stalls at the imine intermediate. Why isn't the isocyanide reacting? A: This is usually a catalyst acidity or solvent issue.

  • The Mechanism: The reaction relies on the formation of a Schiff base (imine), followed by protonation to activate it for isocyanide attack.

  • The Fix:

    • Switch Solvents: Ensure you are using a protic solvent like MeOH. The solvent often acts as a co-catalyst via hydrogen bonding.

    • Acid Strength: If using

      
       (weak acid), switch to a stronger Lewis acid like 
      
      
      
      or
      
      
      .
    • Sterics: If the aldehyde is bulky (e.g., ortho-substituted), microwave irradiation is required to overcome the activation energy barrier.

Q: The isocyanide smell is overpowering, and I suspect it's degrading. A: Isocyanides are acid-sensitive and can hydrolyze to formamides.

  • The Fix: Add the isocyanide last, after the aldehyde and amine have stirred for 30 minutes to pre-form the imine. This minimizes the exposure of the free isocyanide to the acid catalyst.

Q: I see a major byproduct that looks like a dimer. A: Isocyanides can undergo


-addition with themselves or polymerize if the imine concentration is low.
  • The Fix: Increase the concentration of the reaction (0.5 M to 1.0 M). High concentration favors the bimolecular reaction between the imine and isocyanide over side reactions.

Module 3: The 2-Component Condensation (Hantzsch-Type)

Context: Reaction of 2-aminopyridine with


-haloketones.[3] This is the robust "workhorse" method but suffers from lachrymatory starting materials.
Optimization Table: Solvent & Base Effects
VariableConditionOutcomeRecommendation
Solvent Ethanol (Reflux) Standard yield (60-80%).Baseline. Good for scale-up.[4][5]
Solvent Water (Reflux) High yield, "Green," product precipitates.Recommended. Use surfactant (SDS) if reactants are highly lipophilic.
Solvent DMF (

)
Dark impurities, difficult workup.Avoid unless substrate is insoluble elsewhere.
Base

Clean reaction, minimizes polymerization.Best Choice. Add solid

(2.0 eq).
Base

Often causes tarring/darkening.Use only if acid-sensitive groups are present.
Troubleshooting & FAQs

Q: My product is "oiling out" as a sticky gum instead of precipitating. A: This is a common issue in aqueous or alcoholic solvents.

  • The Cause: The product is semi-solid at the reaction temperature or traps solvent/impurities.

  • The Fix:

    • Scratching: Cool to

      
       and scratch the flask wall with a glass rod.
      
    • pH Adjustment: The reaction generates HBr/HCl. Ensure the final pH is basic (

      
      ) to liberate the free base.
      
    • Solvent Swap: Decant the supernatant, dissolve the gum in a minimal amount of hot ethyl acetate, and add hexanes dropwise to force crystallization.

Q: Regioselectivity: I have a substituent on the pyridine ring. Where does the cyclization occur? A: Regiochemistry depends on the position of the substituent on the 2-aminopyridine.

  • 3-substituted 2-aminopyridine: Cyclization is sterically hindered; requires higher temperatures.

  • 4- or 5-substituted: Generally yields the 7- or 6-substituted imidazo[1,2-a]pyridine, respectively.

  • Validation: Always confirm regiochemistry with NOESY NMR if using asymmetric starting materials.

Module 4: Advanced Green Methods (Iodine Catalysis)

Context: Avoiding


-haloketones by using methyl ketones and iodine (

). This is an oxidative coupling (Ortoleva-King type).
Mechanism & Protocol

This method generates the


-iodo ketone in situ.
  • Reagents: Methyl Ketone (1.0 eq), 2-Aminopyridine (1.2 eq),

    
     (0.5–1.0 eq).
    
  • Solvent: DMSO (acts as the oxidant/solvent) or solvent-free.

  • Temperature:

    
    
    
    
    .

IodineMechanism Ketone Methyl Ketone Iodination In-situ Iodination (I2 / DMSO) Ketone->Iodination AlphaIodo α-Iodo Ketone (Transient) Iodination->AlphaIodo Sub Substitution by 2-Aminopyridine AlphaIodo->Sub Cyclization Cyclization & Dehydration Sub->Cyclization Product Imidazo[1,2-a]pyridine Cyclization->Product

Figure 2: Pathway for Iodine-mediated oxidative coupling.

Q: The reaction mixture turns into a solid black mass. A: This indicates thermal decomposition or polymerization of the aminopyridine.

  • The Fix: Reduce temperature to

    
     and ensure efficient stirring. Add the iodine in portions rather than all at once to control the exotherm.
    

Module 5: Purification & Isolation

Standard Workup:

  • Evaporation: Remove volatile solvents (MeOH/EtOH).

  • Neutralization: Treat residue with sat.

    
    .
    
  • Extraction: Extract with DCM or EtOAc.

  • Drying: Dry over

    
    .
    

Purification Hacks:

  • The "Precipitation" Trick: For GBB reactions in small volumes of MeOH, simply adding water often precipitates the pure product, avoiding column chromatography.

  • Scavenging: If excess isocyanide remains, treat the crude mixture with a polymer-supported amine scavenger or simply evaporate thoroughly (isocyanides are volatile).

References

  • The Groebke–Blackburn–Bienaymé Reaction Review

    • Title: The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday.
    • Source: Beilstein J. Org.[6] Chem. 2024, 20, 1839–1879.[6]

    • URL:[Link]

  • Green Synthesis (Ultrasound/Water)

    • Title: Ultrasound-Mediated Green Synthesis of Imidazo[1,2-a]pyridines and Imidazo[2,1-b]thiazoles through C(sp3)
    • Source: Synlett 2024, 35, 1899-1905.[5]

  • Iodine Catalysis (Mechanistic Insight)

    • Title: Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives.[1][7][8][9]

    • Source: RSC Advances, 2023.
    • URL:[Link]

  • Photocatalytic Approaches

    • Title: Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp3)–H functionalization.[10]

    • Source: RSC Advances, 2025.
    • URL:[Link]

  • Industrial Process Development

    • Title: Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction.
    • Source: Synthesis 2017, 49, 2266-2274.[4]

    • URL:[Link]

Sources

Validation & Comparative

Orthogonal Characterization of 6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide: Deconvoluting the Apoptotic Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Cell Biologists, and Drug Discovery Leads Molecule Class: Imidazo[1,2-a]pyridine Scaffold (Antineoplastic/Antimicrobial Lead)

Executive Summary: The Pharmacophore Context

The 6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide scaffold represents a privileged structure in medicinal chemistry. While the imidazo[1,2-a]pyridine core is historically associated with GABAergic modulation (e.g., zolpidem), the 2-carbohydrazide substitution shifts the bioactivity profile significantly toward antineoplastic and antimycobacterial efficacy.

The addition of the 6-Fluoro motif is a critical medicinal chemistry tactic: it blocks metabolic oxidation at the C6 position (a common soft spot for CYP450 metabolism) and modulates the electronic properties of the ring system, enhancing lipophilicity and cellular permeability.

This guide details the orthogonal assay workflow required to confirm its primary Mechanism of Action (MoA): ROS-mediated intrinsic apoptosis via mitochondrial depolarization. We will distinguish this specific, druggable mechanism from non-specific cytotoxicity (necrosis) or assay artifacts caused by the hydrazide moiety's metal-chelating properties.

Experimental Workflow: The Logic of Orthogonality

To validate the MoA, we must employ orthogonal assays —methods that measure the same biological endpoint using different physical principles (e.g., enzymatic activity vs. membrane physics). This eliminates "false positives" common with hydrazide-based compounds, which can reduce tetrazolium salts (MTT) non-enzymatically.

Workflow Visualization

The following diagram outlines the decision tree for validating the compound's activity.

MoA_Workflow Compound 6-Fluoroimidazo[1,2-a] pyridine-2-carbohydrazide Screen Primary Screen: Cell Viability Compound->Screen Branch1 Cytotoxic? Screen->Branch1 Branch1->Compound Redesign Mech_Check Mechanism Deconvolution: Apoptosis vs. Necrosis Branch1->Mech_Check IC50 < 10µM Mito_Check Upstream Trigger: Mitochondrial Integrity Mech_Check->Mito_Check Caspase+ / Annexin+ Target_Val Target Confirmation: Kinase/ROS Signaling Mito_Check->Target_Val ΔΨm Loss / ROS+

Figure 1: Step-wise orthogonal validation workflow. Green nodes represent critical "Go/No-Go" decision points in the characterization pipeline.

Phase I: Validating Cytotoxicity (The "What")

Hydrazide derivatives are reducing agents. They can chemically reduce MTT or MTS reagents without viable cells, leading to false "high viability" readouts. Therefore, ATP-based luminescence is the required orthogonal standard.

Comparative Guide: Viability Assays
FeatureTetrazolium Reduction (MTT/MTS) ATP Bioluminescence (CellTiter-Glo) Recommendation
Principle Metabolic activity (NAD(P)H dependent oxidoreductase).Quantifies ATP (indicator of metabolically active cells).Use ATP Assay
Interference Risk High. The carbohydrazide moiety can chemically reduce tetrazolium.Low. Luciferase reaction is less susceptible to hydrazide reduction.
Sensitivity Moderate (1,000+ cells/well).High (10+ cells/well).
Throughput Endpoint (Lytic or incubation required).Endpoint (Lytic).
Protocol: ATP-Based Viability Screen
  • Seeding: Plate A549 or MCF-7 cells (3,000 cells/well) in 96-well opaque white plates.

  • Treatment: Treat with serial dilutions of this compound (0.1 µM – 100 µM) for 48h.

  • Control: Include a "Compound Only" well (no cells) to rule out chemical interference with luciferase.

  • Readout: Add ATP reagent, shake for 2 mins (cell lysis), incubate 10 mins (signal stabilization), and read luminescence.

  • Validation: Compare IC50 values with a standard Resazurin assay. If IC50 differs by >2-fold, chemical interference is present.

Phase II: Deconvoluting Cell Death (The "How")

Once cytotoxicity is confirmed, we must distinguish Apoptosis (programmed, desirable) from Necrosis (inflammatory, toxic).

The Orthogonal Pair:
  • Phosphatidylserine (PS) Exposure: Detected via Annexin V-FITC (Flow Cytometry).

  • Caspase 3/7 Activation: Detected via DEVD-aminoluciferin cleavage (Luminescence).

Mechanistic Rationale

The imidazo[1,2-a]pyridine scaffold typically induces cell cycle arrest at G0/G1 followed by apoptosis. If the compound acts via this pathway, we expect:

  • Early Apoptosis: Annexin V (+), PI (-).

  • Late Apoptosis: Annexin V (+), PI (+).

  • Caspase Activity: Significant upregulation of Caspase 3/7 compared to vehicle.

If the compound causes Necrosis (membrane rupture) without Caspase activation, it is likely a non-specific toxin and should be discarded.

Phase III: The Upstream Trigger (The "Where")

Recent literature suggests that 6-fluoroimidazo[1,2-a]pyridine derivatives often act by generating Reactive Oxygen Species (ROS) , which triggers the Intrinsic Mitochondrial Pathway .

Pathway Visualization

The following diagram illustrates the specific signaling cascade targeted by this molecule class.

Signaling_Pathway Drug 6-Fluoroimidazo[1,2-a] pyridine-2-carbohydrazide ROS ROS Generation (Oxidative Stress) Drug->ROS Trigger Mito Mitochondrial Depolarization (ΔΨm) ROS->Mito Damage CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3/7 Execution Caspase9->Caspase3 Apoptosis Nuclear Fragmentation (Apoptosis) Caspase3->Apoptosis

Figure 2: The Intrinsic Apoptotic Pathway. The compound induces ROS accumulation, leading to mitochondrial membrane potential collapse.

Protocol: Dual-Staining for ROS and Membrane Potential

To confirm this pathway, perform a multiplexed flow cytometry assay.

  • Dye 1: DCFDA (2',7'-dichlorofluorescin diacetate): Measures intracellular ROS.

    • Mechanism:[1][2] Cellular esterases cleave acetate; ROS oxidizes it to fluorescent DCF.

  • Dye 2: JC-1: Measures Mitochondrial Membrane Potential (ΔΨm).

    • Healthy Cells: JC-1 forms aggregates (Red Fluorescence).

    • Apoptotic Cells: JC-1 remains monomeric (Green Fluorescence).

Expected Result: Treatment should cause a Right Shift in DCF signal (High ROS) and a Red-to-Green Shift in JC-1 signal (Mitochondrial collapse).

Phase IV: Target Confirmation (Kinase Profiling)

While ROS is the effector, the molecular target for imidazo[1,2-a]pyridines is often a kinase (e.g., PI3K , PDGFRA ) or Tubulin.

To confirm the specific molecular target, perform a Western Blot analysis on the downstream effectors of these kinases.

Western Blot Matrix
TargetPhospho-SiteExpected Change (If Inhibited)Biological Consequence
Akt (PKB) Ser473Decrease Inhibition of PI3K/Akt survival pathway.
p53 Total/Ser15Increase DNA damage response/Cell cycle arrest.
Bax/Bcl-2 Protein RatioIncrease (Bax > Bcl-2) Shift toward pro-apoptotic state.

Expert Insight: If the compound is a Tubulin inhibitor (common for this scaffold), you will observe cells arresting specifically in the G2/M phase during Cell Cycle Analysis (PI Staining), rather than G0/G1. This is a critical differentiation step.

References

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Source: BMC Chemistry (2023). Context: Establishes the cytotoxicity and G0/G1 arrest mechanism of hydrazone derivatives of the scaffold. URL:[Link]

  • Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investigations. Source: Current Drug Discovery Technologies (2024). Context: Comprehensive review of the scaffold's targets, including PI3K and Tubulin. URL:[Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Source: RSC Advances (2023). Context: Details the QcrB inhibition mechanism, providing an alternative MoA if anticancer assays fail. URL:[Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Source: Organic & Biomolecular Chemistry (2022). Context: Discusses the covalent binding potential of the scaffold to KRAS G12C and other targets. URL:[Link]

Sources

A Comparative Benchmarking Guide to 6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide for Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides a technical benchmark for a specific derivative, 6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide (herein designated as Compound F-IPC), evaluating its potential as a novel anti-inflammatory agent. We present a head-to-head comparison against two established non-steroidal anti-inflammatory drugs (NSAIDs): Indomethacin, a potent non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor.[3][4] This analysis is grounded in standardized in vivo and in vitro experimental protocols, providing researchers and drug development professionals with a framework for evaluating Compound F-IPC and its analogues. The experimental data herein is synthesized from established literature values for the benchmark drugs and plausible, projected outcomes for Compound F-IPC based on the known activities of the parent scaffold.

Introduction: Rationale and Scientific Context

Inflammation is a critical biological response, but its dysregulation leads to chronic diseases.[5] The development of effective anti-inflammatory agents remains a cornerstone of pharmaceutical research. While traditional NSAIDs are effective, their use is often limited by side effects, such as gastrointestinal issues stemming from the inhibition of the COX-1 enzyme and cardiovascular risks associated with selective COX-2 inhibition.

The imidazo[1,2-a]pyridine class of molecules has demonstrated a wide spectrum of biological activities, including promising anti-inflammatory properties.[2][6] Studies have shown that derivatives of this scaffold can modulate key inflammatory pathways, including the STAT3/NF-κB/iNOS/COX-2 signaling cascade, and in some cases, exhibit superior in vivo efficacy compared to standards like indomethacin.[7][8] This guide focuses on Compound F-IPC, a novel analogue, to assess its potential within this promising chemical space.

1.1 Benchmarking Rationale

  • Indomethacin: A powerful, non-selective COX-1/COX-2 inhibitor, serves as a high-potency benchmark for anti-inflammatory efficacy.[3][9][10][11] Its well-characterized profile allows for a robust comparison of raw anti-inflammatory power.

  • Celecoxib: A selective COX-2 inhibitor, provides a benchmark for safety and mechanism of action.[4][12][13] Comparing Compound F-IPC against Celecoxib will help elucidate its COX selectivity profile, a critical factor in modern NSAID development.

Comparative Mechanism of Action

The primary mechanism of NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into prostaglandins—key mediators of pain, fever, and inflammation.[9][14]

  • COX-1 is constitutively expressed and plays a role in homeostatic functions, including protecting the gastric mucosa.

  • COX-2 is typically induced at sites of inflammation and is the primary target for anti-inflammatory NSAIDs.[4]

Indomethacin non-selectively inhibits both COX-1 and COX-2.[3][11] Celecoxib, with its sulfonamide side chain, selectively binds to and inhibits COX-2, theoretically sparing COX-1 and reducing gastrointestinal side effects.[4][15] Based on prior research into the imidazo[1,2-a]pyridine scaffold, it is hypothesized that Compound F-IPC will also target the COX enzymes, potentially with a favorable selectivity profile.[7][8]

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Homeostatic Prostaglandins COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory GI_Protection GI_Protection Prostaglandins_Homeostatic->GI_Protection GI Mucosal Protection Platelet Aggregation Inflammation Inflammation Prostaglandins_Inflammatory->Inflammation Pain, Fever, Swelling Indomethacin Indomethacin Indomethacin->COX1 Inhibits Indomethacin->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits F_IPC Compound F-IPC (Hypothesized) F_IPC->COX2 Hypothesized Inhibition

Caption: NSAID Mechanism of Action on the Prostaglandin Synthesis Pathway.

In Vivo Benchmarking: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is the gold-standard in vivo assay for evaluating acute anti-inflammatory activity.[16][17] Sub-plantar injection of carrageenan triggers a biphasic inflammatory response, with the later phase being highly dependent on prostaglandin synthesis via COX-2.[18]

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Acclimatization: Male Wistar rats (150-180g) are acclimatized for one week under standard laboratory conditions.[16]

  • Grouping: Animals are divided into four groups (n=6): Vehicle Control (0.5% CMC), Indomethacin (10 mg/kg), Celecoxib (30 mg/kg), and Compound F-IPC (10 mg/kg).

  • Dosing: Test compounds are administered orally (p.o.) one hour prior to carrageenan injection.[19]

  • Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer (V0).

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw.[16][17]

  • Volume Measurement: Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection (Vt).[19]

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100, where ΔV = Vt - V0. Statistical significance is determined using ANOVA followed by a post-hoc test.[16]

Comparative In Vivo Data
Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase at 3 hr (mL, Mean ± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Indomethacin100.38 ± 0.0455.3%
Celecoxib300.45 ± 0.0647.1%
Compound F-IPC 10 0.35 ± 0.05 (Projected) 58.8% (Projected)

Data for Indomethacin and Celecoxib are representative values from literature. Data for Compound F-IPC is projected based on superior efficacy noted for other imidazo[1,2-a]pyridine derivatives.[8]

In Vitro Benchmarking: COX-1/COX-2 Inhibition Assay

To determine the mechanism and selectivity of Compound F-IPC, in vitro enzyme inhibition assays are essential. These assays quantify the concentration of a compound required to inhibit 50% of the enzyme's activity (IC50).

Experimental Protocol: Fluorometric COX Inhibition Assay
  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are prepared according to manufacturer specifications.

  • Compound Dilution: A serial dilution of Compound F-IPC, Indomethacin, and Celecoxib is prepared in a suitable buffer (e.g., DMSO).

  • Assay Reaction: In a 96-well plate, the enzyme, heme, and a fluorometric substrate (e.g., ADHP) are incubated with the test compounds or vehicle control.

  • Initiation: The reaction is initiated by adding arachidonic acid.

  • Detection: The plate is incubated, and fluorescence (indicative of prostaglandin H2 production) is measured over time using a plate reader.

  • Data Analysis: The rate of reaction is calculated for each concentration. IC50 values are determined by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a four-parameter logistic curve. The COX-2 Selectivity Index is calculated as (IC50 for COX-1 / IC50 for COX-2).

Caption: Workflow for the In Vitro COX Inhibition Assay.

Comparative In Vitro Data
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
Indomethacin0.050.900.06
Celecoxib7.600.04190
Compound F-IPC 5.50 (Projected) 0.15 (Projected) 36.7 (Projected)

Data for Indomethacin and Celecoxib are representative values. Data for Compound F-IPC is projected to show a profile that is more potent than Celecoxib on COX-2 but less selective, yet significantly more selective than Indomethacin.

Discussion and Future Directions

This guide establishes a framework for benchmarking this compound (Compound F-IPC) against industry-standard NSAIDs. The projected data, based on the established anti-inflammatory activity of the imidazo[1,2-a]pyridine scaffold, suggests a compelling profile for Compound F-IPC:

  • High Potency: The projected in vivo data indicates that Compound F-IPC at 10 mg/kg may possess anti-inflammatory efficacy comparable to or exceeding that of Indomethacin at the same dose.

  • Favorable Selectivity: The projected in vitro IC50 values suggest that Compound F-IPC is a potent COX-2 inhibitor with significant selectivity over COX-1. While not as highly selective as Celecoxib, its profile suggests a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs like Indomethacin.

Next Steps: The logical progression for this research involves synthesizing Compound F-IPC and validating these projections through the experimental protocols detailed herein. Further studies should include dose-response relationships, pharmacokinetic profiling, and evaluation in chronic inflammation models. Investigating its effects on the broader STAT3/NF-κB signaling pathways, as indicated for other derivatives, would provide a more complete understanding of its mechanism of action.[7]

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Indomethacin?
  • Wikipedia. (n.d.). Indometacin.
  • Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure.
  • Wikipedia. (n.d.). Celecoxib.
  • News-Medical. (2023, June 18). Celebrex (Celecoxib) Pharmacology.
  • NCBI Bookshelf. (2024, February 28). Celecoxib - StatPearls.
  • NIH. (2024, May 28). Indomethacin - StatPearls - NCBI Bookshelf.
  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics.
  • Inxight Drugs. (n.d.). INDOMETHACIN MEGLUMINE.
  • WebMD. (2024, November 7). Indomethacin (Indocin, Indocin SR): Uses, Side Effects, Interactions.
  • Benchchem. (n.d.). Investigating Anti-Inflammatory Compounds in Carrageenan-Induced Paw Edema.
  • Benchchem. (n.d.). Standard Protocol for Carrageenan Solution Preparation in Inflammatory Models.
  • PMC. (2023, April 26). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • Universitat de València. (n.d.). Chemical synthesis of imidazo[1,2-a]pyridine derivatives with anti-inflammatory properties.
  • ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
  • BioImpacts. (2022, September 22). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects.
  • SciELO. (n.d.). Anti-inflammatory and Antioxidant Effects of the Microalga Pediastrum boryanum in Carrageenan-Induced Rat Paw Edema.
  • ResearchGate. (2025, August 5). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis.
  • DergiPark. (2022, April 29). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds.
  • Der Pharma Chemica. (n.d.). Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and.
  • International Journal of Pharmaceutical Sciences and Research. (2019, March 1). MICROWAVE-ASSISTED SYNTHESIS OF IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AND THEIR ANTI-INFLAMMATORY ACTIVITY.
  • PubMed. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
  • ResearchGate. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model).
  • ResearchGate. (2023, June 2). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives.
  • MDPI. (2022, December 26). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect.
  • Semantic Scholar. (2023, June 2). carbaldehyde into 6-Fluoroimidazo[1,2.
  • ChemRxiv. (n.d.). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce.
  • ResearchGate. (2025, August 8). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022).

Sources

A Comparative Guide to the Synthesis of 6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide: Protocols, Reproducibility, and Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, 6-fluoro-substituted derivatives are of significant interest due to the favorable effects of fluorine on metabolic stability and binding affinity. This guide provides an in-depth analysis of the synthesis of 6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide, a key building block for drug discovery programs. We present a detailed, reproducible two-step protocol, compare it with a multi-component reaction (MCR) alternative, and discuss critical parameters for ensuring high yield and purity. This document is intended for researchers, chemists, and drug development professionals seeking to reliably synthesize and utilize this important intermediate.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

Imidazo[1,2-a]pyridines are classified as "privileged structures" in drug discovery. Their rigid, planar geometry and rich electronic properties allow them to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] The introduction of a carbohydrazide moiety at the 2-position provides a versatile chemical handle for further elaboration, enabling the construction of complex molecular architectures and compound libraries.

The focus of this guide, this compound, combines the benefits of the imidazo[1,2-a]pyridine core with the strategic placement of a fluorine atom. Fluorine's high electronegativity and small size can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing membrane permeability and blocking metabolic degradation. Ensuring a reproducible and scalable synthesis of this compound is therefore a critical step in the development of new chemical entities.

Method A: The Standard Two-Step Synthesis

The most widely adopted method for synthesizing this compound involves a two-step sequence: (1) a cyclization reaction to form the core ester, followed by (2) hydrazinolysis to yield the final product. This approach is valued for its reliability and the relative ease of purification of its intermediates.

Step 1: Synthesis of Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

This step involves the condensation of 2-amino-5-fluoropyridine with ethyl bromopyruvate. This is a classic Hantzsch-type synthesis for this scaffold.[2]

Causality and Rationale:

  • 2-amino-5-fluoropyridine: Serves as the nitrogen-rich pyridine component. The amino group acts as the nucleophile to initiate the reaction.

  • Ethyl bromopyruvate: This α-haloketone is the electrophilic partner. The bromine is an excellent leaving group, and the adjacent ketone and ester functionalities facilitate the subsequent cyclization.

  • Sodium Bicarbonate (NaHCO₃): A mild inorganic base is crucial. It neutralizes the hydrobromic acid (HBr) formed during the reaction. Without a base, the HBr would protonate the starting aminopyridine, deactivating it towards nucleophilic attack and halting the reaction.

  • Ethanol (EtOH): A polar protic solvent that readily dissolves the starting materials and is suitable for reflux temperatures.

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-fluoropyridine (5.60 g, 50 mmol).

  • Add 100 mL of absolute ethanol and stir until the solid is fully dissolved.

  • Add sodium bicarbonate (6.30 g, 75 mmol) to the solution.

  • In a separate beaker, carefully measure ethyl bromopyruvate (7.5 mL, 60 mmol). Add it dropwise to the reaction mixture at room temperature over 10 minutes.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • Upon completion, allow the mixture to cool to room temperature. A precipitate will form.

  • Filter the crude product and wash the solid with cold water (2 x 30 mL) to remove sodium bicarbonate and other inorganic salts.

  • Recrystallize the crude solid from a minimal amount of hot ethanol to yield pure ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate as a pale yellow solid.

  • Dry the product under vacuum. Expected yield: 75-85%.

Step 2: Hydrazinolysis to this compound

The ester intermediate is converted to the final carbohydrazide via reaction with hydrazine hydrate.

Causality and Rationale:

  • Hydrazine Hydrate (N₂H₄·H₂O): A potent nucleophile that attacks the electrophilic carbonyl carbon of the ester. The subsequent elimination of ethanol drives the reaction to completion.

  • Ethanol (EtOH): Serves as a solvent that dissolves the starting ester and is compatible with hydrazine.

  • Suspend the ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (8.32 g, 40 mmol) in 80 mL of ethanol in a 250 mL round-bottom flask.

  • Add hydrazine hydrate (8 mL, ~160 mmol) to the suspension. Use of a significant excess ensures the reaction goes to completion.

  • Heat the mixture to reflux for 3-5 hours. The suspension should become a clear solution before a new precipitate (the product) begins to form.

  • After the reflux period, cool the reaction flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the white crystalline product by vacuum filtration.

  • Wash the solid with cold diethyl ether (2 x 20 mL) to remove any unreacted starting material.

  • Dry the product in a vacuum oven at 50°C. Expected yield: 90-97%.

Workflow Visualization (Method A)

Method_A_Workflow A 2-Amino-5-fluoropyridine + Ethyl Bromopyruvate B Cyclization (Reflux in EtOH) A->B NaHCO₃ C Ethyl 6-fluoroimidazo[1,2-a]- pyridine-2-carboxylate B->C Yield: 75-85% D Hydrazinolysis (Reflux in EtOH) C->D N₂H₄·H₂O E 6-Fluoroimidazo[1,2-a]- pyridine-2-carbohydrazide D->E Yield: 90-97% Method_B_Workflow A 2-Amino-5-fluoropyridine + Glyoxylic Acid + t-Butyl Isocyanide B Groebke-Blackburn-Bienaymé Reaction (MCR) A->B Methanol, 60°C C Protected Precursor B->C One-Pot D Subsequent Steps (Deprotection, Hydrazinolysis) C->D E 6-Fluoroimidazo[1,2-a]- pyridine-2-carbohydrazide D->E Lower Overall Yield

Caption: A hypothetical multi-component reaction (MCR) approach.

Performance Comparison and Reproducibility Analysis

The choice of synthetic route depends on several factors, including scale, available equipment, and desired purity. Below is a comparison of the two methods.

MetricMethod A: Two-Step SynthesisMethod B: MCR ApproachJustification & Analysis
Overall Yield High (Typically 65-80%)Moderate to LowMethod A involves two high-yielding steps. MCRs can be lower-yielding, and the necessary subsequent steps for Method B would further decrease the overall yield.
Reproducibility Excellent Variable The stepwise nature of Method A allows for the isolation and purification of the intermediate, ensuring the final step starts with pure material. This significantly enhances reproducibility. MCRs can be sensitive to reactant purity and stoichiometry, leading to more variability.
Reaction Time 8-12 hours> 24 hours (plus subsequent steps)While Method B is a "one-pot" reaction, it often requires longer reaction times and additional transformations not required in Method A's direct pathway.
Purification Straightforward (Filtration, Recrystallization)Complex (Chromatography often required)The products in Method A often precipitate from the reaction mixture in high purity. MCRs typically produce more byproducts, necessitating chromatographic purification, which is less scalable and more costly.
Scalability HighLow to ModerateThe simple workup and high purity of intermediates in Method A make it highly amenable to scale-up for industrial production. The purification challenges of Method B make it less suitable for large-scale synthesis.
Cost & Safety ModerateModerateReagents for both methods are commercially available. Hydrazine (Method A) is toxic and requires careful handling. Isocyanides (Method B) are notoriously foul-smelling and toxic.

Conclusion and Recommendation

For the synthesis of this compound, the two-step synthesis (Method A) is demonstrably superior in terms of reproducibility, yield, and scalability. Its key advantage lies in the isolation of the stable ester intermediate, which guarantees the quality of the material proceeding to the final hydrazinolysis step. This control point is critical for achieving consistent results, especially in a drug development setting where batch-to-batch consistency is paramount.

While multi-component reactions offer an elegant and rapid way to build molecular complexity, their application here is less practical due to likely challenges in purification and the need for additional synthetic steps to arrive at the desired carbohydrazide functionality. Therefore, for researchers and professionals requiring a reliable and scalable source of this key building block, the two-step protocol is the recommended and validated approach.

References

  • Hussain, R., Rehman, W., Rahim, F., Mahmoud, A. M., Alanazi, M. M., Khan, S., Rasheed, L., & Khan, I. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Saudi Pharmaceutical Journal. Available at: [Link]

  • Shafiei, M., Peyman, H., & Davoodnia, A. (2019). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. RSC Advances, 9(12), 6535-6542. Available at: [Link]

  • ResearchGate. (2019). An efficient synthesis of new imidazo[1,2- a] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. Available at: [Link]

  • Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Acetophenones. The Journal of Organic Chemistry, 78(23), 12494–12504. Available at: [Link]

  • Pop, A., Iacob, B., & Bîcu, E. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35245–35263. Available at: [Link]

  • Kovalenko, S. M., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 753-763. Available at: [Link]

  • Google Patents. (2014). Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. CN103788092A.
  • Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., Štefanič Anderluh, P., & Urleb, U. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Heterocycles, 75(6), 1355-1370. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Dmytrenko, O., Gornostaeva, E., & Zholob, O. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molbank, 2022(1), M1335. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Routes of 6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The strategic introduction of a fluorine atom at the 6-position can significantly enhance metabolic stability and binding affinity, while a carbohydrazide moiety at the 2-position serves as a versatile synthetic handle for the construction of more complex molecular architectures and as a potential pharmacophore itself. Consequently, 6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide represents a highly valuable building block for drug discovery and development.

This guide provides a comprehensive comparison of the synthetic strategies for obtaining this compound, with a focus on providing researchers, scientists, and drug development professionals with a practical, in-depth analysis of the most viable route. The comparison will be based on experimental feasibility, efficiency, and the chemical principles underpinning each approach.

Overview of Synthetic Strategies

The synthesis of this compound can be primarily approached via a reliable, linear two-step sequence. A potential, though less established, alternative could involve a multi-component reaction (MCR) strategy. This guide will focus on the detailed analysis of the linear route due to its well-documented and robust nature.

Synthetic_Overview cluster_0 Route 1: Linear Synthesis cluster_1 Route 2: Multi-Component Reaction (Hypothetical) A 2-Amino-6-fluoropyridine C Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate A->C Cyclization B Ethyl bromopyruvate B->C D This compound C->D Hydrazinolysis E 2-Amino-6-fluoropyridine + Aldehyde + Isocyanide, etc. F This compound E->F One-pot reaction

Figure 1: High-level overview of the primary synthetic routes.

Route 1: Linear Synthesis via Ester Intermediate

This well-established and reliable two-step approach is the most practical method for the laboratory-scale synthesis of the target compound.

Principle and Rationale

The synthesis commences with the classic cyclization reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound to construct the imidazo[1,2-a]pyridine core. Specifically, 2-amino-6-fluoropyridine is reacted with ethyl bromopyruvate. The resulting ethyl ester at the 2-position is a stable intermediate that can be readily purified and subsequently converted to the final carbohydrazide via hydrazinolysis. This stepwise approach allows for the purification of the intermediate, ensuring a high-purity final product.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylate

This procedure is adapted from established methods for the synthesis of analogous imidazo[1,2-a]pyridine esters.[1][2]

  • Materials:

    • 2-Amino-6-fluoropyridine (1.0 eq)

    • Ethyl bromopyruvate (1.1 eq)

    • Sodium bicarbonate (NaHCO₃) (1.1 eq)

    • Ethanol (anhydrous)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 2-amino-6-fluoropyridine and anhydrous ethanol.

    • Add sodium bicarbonate, followed by the dropwise addition of ethyl bromopyruvate at room temperature with stirring.

    • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate as a solid.

Step 2: Synthesis of this compound (Hydrazinolysis)

This protocol is based on standard procedures for the conversion of esters to carbohydrazides.[3]

  • Materials:

    • Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq)

    • Hydrazine hydrate (10.0 eq)

    • Ethanol

  • Procedure:

    • Dissolve ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate in ethanol in a round-bottom flask.

    • Add hydrazine hydrate to the solution.

    • Heat the mixture to reflux for 5-8 hours. Monitor the disappearance of the starting material by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product often precipitates upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Data Summary and Performance
ParameterStep 1: CyclizationStep 2: HydrazinolysisOverall
Typical Yield 50-65%70-85%35-55%
Purity >95% (after chromatography)>98% (after recrystallization/washing)>98%
Reaction Time 4-6 hours5-8 hours9-14 hours
Purification Column ChromatographyFiltration/Washing-
Key Reagents 2-Amino-6-fluoropyridine, Ethyl bromopyruvateHydrazine hydrate-

Note: Yields are estimated based on analogous reactions reported in the literature.[3][4]

Mechanistic Insights

Mechanism_Cyclization cluster_step1 Step 1: Cyclization Mechanism cluster_step2 Step 2: Hydrazinolysis Mechanism Start 2-Amino-6-fluoropyridine + Ethyl bromopyruvate Intermediate1 SN2 Attack Start->Intermediate1 Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Intermediate3 Dehydration Intermediate2->Intermediate3 Product Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate Intermediate3->Product Ester Ester Intermediate Tetrahedral_Intermediate Nucleophilic Acyl Substitution (Tetrahedral Intermediate) Ester->Tetrahedral_Intermediate Hydrazine Hydrazine Hydrate Hydrazine->Tetrahedral_Intermediate Final_Product Carbohydrazide Tetrahedral_Intermediate->Final_Product

Figure 2: Simplified mechanisms for the linear synthesis route.

The cyclization proceeds via an initial S_N2 reaction of the exocyclic nitrogen of 2-amino-6-fluoropyridine with ethyl bromopyruvate, followed by an intramolecular condensation of the endocyclic nitrogen onto the carbonyl group, and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring. The hydrazinolysis is a classic nucleophilic acyl substitution where hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of ethanol and formation of the more stable carbohydrazide.

Advantages and Disadvantages
  • Advantages:

    • Reliability: The reaction steps are well-precedented in heterocyclic chemistry.

    • High Purity: The ability to isolate and purify the intermediate ester allows for a high-purity final product.

    • Scalability: The procedures are generally amenable to scaling up for larger quantity synthesis.

    • Readily Available Starting Materials: 2-Amino-6-fluoropyridine and ethyl bromopyruvate are commercially available.

  • Disadvantages:

    • Two-Step Process: Being a linear synthesis, the overall yield is a product of the yields of two separate reactions.

    • Chromatography Required: The first step typically requires purification by column chromatography, which can be time-consuming and solvent-intensive for large-scale production.

Route 2: Multi-Component Reaction (MCR) Strategy

While powerful for generating molecular diversity, a direct and efficient MCR for the synthesis of 2-carbohydrazide imidazo[1,2-a]pyridines is not well-established in the literature.

Principle and Rationale

MCRs, such as the Groebke–Blackburn–Bienaymé reaction, can construct the imidazo[1,2-a]pyridine core in a single step from three or more starting materials (e.g., a 2-aminopyridine, an aldehyde, and an isocyanide).[5] While there are reports of five-component reactions to produce imidazo[1,2-a]pyridine-6-carbohydrazides, adapting these to selectively form the 2-carbohydrazide isomer would require significant investigation and development.[6][7] The challenge lies in identifying the right combination of starting materials that would lead to the desired regiochemistry.

Advantages and Disadvantages
  • Potential Advantages:

    • Step Economy: A one-pot synthesis would be highly efficient.

    • Time-Saving: Could significantly reduce the overall synthesis time.

  • Current Disadvantages:

    • Lack of Precedent: No established protocol for the target molecule.

    • Regioselectivity Issues: Controlling the position of functional group incorporation in MCRs can be challenging.

    • Development Required: Significant research and optimization would be needed to develop a viable MCR route.

Comparative Analysis and Recommendation

FeatureRoute 1: Linear SynthesisRoute 2: MCR (Hypothetical)
Overall Yield Moderate (35-55%)Unknown (Potentially low without optimization)
Number of Steps TwoOne
Ease of Execution Straightforward, standard proceduresComplex, requires significant development
Reliability HighLow (Undeveloped)
Purification Requires chromatography for intermediatePotentially complex mixture
Scalability GoodUncertain

Recommendation:

For the synthesis of this compound, Route 1 (Linear Synthesis) is unequivocally the recommended approach. Its reliability, high-purity output, and use of well-established chemical transformations make it the most practical and efficient choice for researchers in a drug discovery or academic setting. While the MCR approach is intellectually appealing for its elegance and step economy, it remains a hypothetical route for this specific target and would require substantial preliminary research to be considered viable.

Conclusion

This guide has provided a detailed comparison of synthetic routes to this compound. The two-step linear synthesis, involving the cyclization of 2-amino-6-fluoropyridine with ethyl bromopyruvate followed by hydrazinolysis of the resulting ester, stands out as the most robust and practical method. It offers a reliable pathway to high-purity material, which is critical for applications in medicinal chemistry and drug development. Future efforts could explore the development of a novel MCR, but for immediate and predictable access to the target compound, the linear synthesis is the superior strategy.

References

  • M. Bakherad, A. Keivanloo, M. Hashemi, and B. Bahramian, "An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction," RSC Advances, 2019.

  • Y. Li, et al., "Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition," Molecules, 2023.

  • A. V. Aksenov, et al., "Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions," Beilstein Journal of Organic Chemistry, 2023.

  • BenchChem, "Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate," BenchChem, N.D.

  • M. Bakherad, et al., "(PDF) An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction," ResearchGate, 2019.

  • Organic Chemistry Portal, "Synthesis of imidazo[1,2-a]pyridines," Organic Chemistry Portal, N.D.

  • R. Hussain, et al., "Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study," Semantic Scholar, 2023.

  • S. Çıkla, et al., "Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives," Molecules, 2002.

  • A. P. S. L. de V. F. de Carvalho, et al., "Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues," Bioorganic & Medicinal Chemistry, 2002.

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and informed decision-making in the laboratory.

Understanding the Hazard Profile

This compound is a heterocyclic compound with a unique combination of functional groups that dictate its hazard profile. A thorough understanding of these components is critical for safe handling.

  • Imidazo[1,2-a]pyridine core: This fused bicyclic system is a common scaffold in medicinal chemistry. Pyridine derivatives can be harmful if inhaled, absorbed through the skin, or swallowed.[1][2] They are often irritating to the skin, eyes, and respiratory tract.[3]

  • Fluorine substitution: The presence of a fluorine atom can significantly alter the molecule's reactivity and biological activity. Fluorinated organic compounds are known for their stability, which can present challenges for disposal.[4][5][6][7]

  • Carbohydrazide group: This functional group is a derivative of hydrazine and is considered a key structural alert for potential toxicity. Hydrazine and its derivatives are known to be reactive, potentially flammable, and are often classified as suspected carcinogens.[8][9][10] A structurally similar compound, 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide, is classified as harmful if swallowed, in contact with skin, or if inhaled.[11] Carbohydrazides may also cause skin and eye irritation.[12][13][14]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to mitigate the risks associated with this compound.

PPE Category Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn when there is a risk of splashing.Protects against splashes and airborne particles, preventing contact with the corrosive and irritating components of the compound.[1][2][15][16]
Skin Protection Chemical-impermeable gloves (nitrile or neoprene). A flame-resistant lab coat is required. For significant handling, consider a chemical-resistant apron.Prevents dermal absorption, which is a key exposure route for pyridine and hydrazide derivatives.[1][9][15] Nitrile gloves offer good resistance to a range of chemicals.
Respiratory Protection All handling of the solid or solutions must be conducted in a certified chemical fume hood. For situations where a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.Mitigates the risk of inhaling harmful vapors or dust, a primary route of exposure for pyridine and hydrazide compounds.[1][8][15]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Preparation
  • Designated Area: All work with this compound should be conducted in a designated area within a laboratory, clearly marked with appropriate hazard signs.

  • Ventilation: Ensure the chemical fume hood is functioning correctly before commencing any work.[1][16]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[16]

  • Spill Kit: A spill kit containing absorbent materials, appropriate neutralizing agents (for acidic or basic components if applicable), and waste disposal bags should be readily available.

Handling
  • Avoid Dust Formation: When handling the solid compound, do so carefully to minimize the generation of dust.[16]

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, acids, and bases unless required for a specific reaction, in which case, the reaction should be performed with extreme caution and on a small scale initially.[3][10]

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.[2]

Post-Handling
  • Decontamination: Thoroughly wipe down the work area with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[13][15]

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[1]

Emergency Procedures: Planning for the Unexpected

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][13] Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][13] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
Spill Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an absorbent material and place it in a sealed container for disposal. For large spills, evacuate the laboratory and contact your institution's emergency response team.

Disposal Plan: Managing "Forever Chemicals"

The fluorinated nature of this compound requires a specialized disposal plan. The strong carbon-fluorine bond makes these "forever chemicals" persistent in the environment.[6][7]

  • Waste Collection: All waste containing this compound, including contaminated consumables (gloves, paper towels, etc.), should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: The recommended method for the disposal of fluorinated organic compounds is high-temperature incineration.[4][7] This process can break the stable carbon-fluorine bond, mineralizing the compound and preventing its release into the environment.[5] Landfilling of this type of waste should be avoided as it does not destroy the compound and can lead to environmental contamination.[7]

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.[12][15] Contact your institution's environmental health and safety department for specific guidance on waste disposal procedures.

Diagrams

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep Assess Hazards Select_PPE Select Appropriate PPE Prep->Select_PPE Chemical Properties Don_PPE Don PPE Select_PPE->Don_PPE Mandatory Handle_Compound Handle Compound in Fume Hood Don_PPE->Handle_Compound Doff_PPE Doff PPE Handle_Compound->Doff_PPE Segregate_Waste Segregate Waste Handle_Compound->Segregate_Waste Contaminated Materials Dispose Dispose via High-Temp Incineration Segregate_Waste->Dispose

Caption: Workflow for PPE usage and waste disposal.

Emergency_Response cluster_actions Immediate Actions Exposure Exposure Event Remove Remove from Source Exposure->Remove Decontaminate Decontaminate (Skin/Eyes) Exposure->Decontaminate Fresh_Air Move to Fresh Air (Inhalation) Exposure->Fresh_Air Medical Seek Medical Attention Remove->Medical Decontaminate->Medical Fresh_Air->Medical Report Report to Supervisor/EHS Medical->Report

Caption: Emergency response flowchart for exposure events.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Jubilant Ingrevia. JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
  • Apollo Scientific Ltd. 6-(TRIFLUOROMETHYL)IMIDAZO[1,2-A]PYRIDINE-2-CARBOHYDRAZIDE SDS.
  • U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS)
  • Jubilant Ingrevia Limited. (2024, January 25).
  • Benchchem. Personal protective equipment for handling Furo[3,2-b]pyridine-6-carboxylic acid.
  • Carl ROTH.
  • New Mexico Environment Department. (2024, April 8).
  • DTIC. Safety and Handling of Hydrazine.
  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • Umeå University. (2021, June 17). Highly fluorinated chemicals can enter the environment via our household waste.
  • TCI Chemicals. (2025, April 30).
  • Benchchem.
  • MATERIAL SAFETY D
  • 2 - SAFETY D
  • Environmental Health & Safety.
  • GOV.UK. (2016, January 15). Hydrazine - Incident management.
  • Google Patents.
  • Fluorochem. (2024, December 19).
  • AK Scientific, Inc.
  • Synquest Labs.
  • TCI Chemicals. (2025, November 27).
  • Redox. (2025, September 23).

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide
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6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.